Tunlametinib
説明
Structure
2D Structure
3D Structure
特性
CAS番号 |
1801756-06-8 |
|---|---|
分子式 |
C16H12F2IN3O3S |
分子量 |
491.3 g/mol |
IUPAC名 |
4-fluoro-5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C16H12F2IN3O3S/c17-10-5-8(19)1-2-11(10)21-14-9(16(24)22-25-4-3-23)6-12-15(13(14)18)20-7-26-12/h1-2,5-7,21,23H,3-4H2,(H,22,24) |
InChIキー |
UFZJUVFSSINETF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1I)F)NC2=C(C3=C(C=C2C(=O)NOCCO)SC=N3)F |
製品の起源 |
United States |
Foundational & Exploratory
Tunlametinib's Mechanism of Action in RAS-Mutant Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tunlametinib (HL-085) is a potent and selective, orally bioavailable, small-molecule inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1] Aberrant activation of this pathway, frequently driven by mutations in RAS and RAF genes, is implicated in more than a third of all human malignancies, promoting uncontrolled cell proliferation and survival.[2][3] this compound has demonstrated significant anti-tumor activity in preclinical models and has shown promising clinical efficacy in patients with advanced solid tumors harboring RAS mutations, particularly NRAS-mutant melanoma.[4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound in RAS-mutant cancers, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Core Mechanism of Action
This compound is a selective inhibitor of both MEK1 and MEK2, with a reported half-maximum inhibitory concentration (IC50) ranging from 1.9 to 10 nmol/L.[1][6] By binding to and inhibiting the kinase activity of MEK1/2, this compound prevents the phosphorylation and subsequent activation of their sole known substrates, the extracellular signal-regulated kinases 1 and 2 (ERK1/2). The inhibition of ERK phosphorylation is a critical step, as activated ERK (pERK) is responsible for phosphorylating a multitude of downstream cytoplasmic and nuclear targets that regulate cell proliferation, survival, differentiation, and apoptosis. In RAS-mutant cancers, the constitutive activation of the RAS protein leads to a persistent upstream signal that continuously activates the RAF-MEK-ERK cascade. This compound effectively blocks this signal transduction at the level of MEK, thereby inhibiting the oncogenic signaling driven by the RAS mutation.[2][3][7]
Signaling Pathway Diagram
The following diagram illustrates the central role of this compound in inhibiting the RAS/RAF/MEK/ERK signaling pathway.
Quantitative Data
The efficacy of this compound has been quantified in both preclinical and clinical studies. The following tables summarize key data points.
Preclinical Activity of this compound
| Cell Line | Tumor Type | Mutation Status | This compound IC50 (nM) |
| A375 | Melanoma | BRAF V600E | 0.67 |
| Colo 205 | Colorectal | BRAF V600E | 1.23 |
| HT-29 | Colorectal | BRAF V600E | 3.45 |
| Calu-6 | Lung | KRAS G12C | 59.89 |
| H1975 | Lung | RAS/RAF Wild-Type | >10,000 |
| MRC-5 | Normal Lung Fibroblast | Wild-Type | >10,000 |
Data compiled from preclinical studies.[8]
In Vivo Anti-Tumor Activity of this compound in Xenograft Models
| Xenograft Model | Mutation Status | Treatment | Tumor Growth Inhibition (%) |
| A375 (Melanoma) | BRAF V600E | This compound (1 mg/kg, QD) | 60-70% |
| Colo 205 (Colorectal) | BRAF V600E | This compound (3 mg/kg, QD) | 70-76% |
| H358 (Lung) | KRAS G12C | This compound (0.25 mg/kg, QD) | Significant Inhibition |
| Calu-6 (Lung) | KRAS G12C | This compound (0.5 mg/kg, BID) | Significant Inhibition |
QD: once daily; BID: twice daily. Data from preclinical in vivo studies.[9][10]
Clinical Efficacy of this compound in NRAS-Mutant Melanoma (NCT05217303)
| Parameter | Value |
| Objective Response Rate (ORR) | 35.8% |
| ORR in patients with prior immunotherapy | 40.6% |
| Disease Control Rate (DCR) | 72.6% |
| Median Duration of Response (DOR) | 6.1 months |
| Median Progression-Free Survival (PFS) | 4.2 months |
| Median Overall Survival (OS) | 13.7 months |
Data from a Phase II, single-arm study in patients with advanced NRAS-mutant melanoma who had previously received anti-PD-1/PD-L1 therapy.[11][4][5][12][13]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.
In Vitro MEK1 Kinase Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of MEK1.
Materials:
-
Recombinant active MEK1 enzyme
-
Inactive ERK2 substrate
-
ATP
-
Kinase assay buffer
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the recombinant active MEK1 enzyme to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the inactive ERK2 substrate and ATP.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Determine the IC50 value by plotting the percentage of MEK1 inhibition against the logarithm of the this compound concentration.
Cell Viability (MTT) Assay
This colorimetric assay assesses the impact of this compound on the proliferation and viability of cancer cells.
Materials:
-
RAS-mutant cancer cell lines (e.g., A375, Colo 205, Calu-6)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the RAS-mutant cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for pERK Inhibition
This technique is used to detect the phosphorylation status of ERK, providing a direct measure of MEK inhibition within the cell.
Materials:
-
RAS-mutant cancer cell lines
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (pERK) and anti-total-ERK1/2 (tERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture RAS-mutant cells and treat with various concentrations of this compound for a specified time (e.g., 1-4 hours).
-
Lyse the cells in lysis buffer to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against pERK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-tERK antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of pERK to tERK.
In Vivo Xenograft Tumor Model
This in vivo model evaluates the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
-
RAS-mutant cancer cell lines or patient-derived tumor fragments
-
This compound formulation for oral administration
-
Vehicle control
Procedure:
-
Subcutaneously implant RAS-mutant cancer cells or patient-derived tumor fragments into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally at the predetermined dose and schedule (e.g., once or twice daily).[9]
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pERK).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for preclinical evaluation of this compound.
Conclusion
This compound is a highly selective and potent MEK1/2 inhibitor that effectively targets the constitutively activated RAS/RAF/MEK/ERK signaling pathway in RAS-mutant cancers. Preclinical data demonstrate its ability to inhibit MEK kinase activity, reduce cancer cell viability, and suppress tumor growth in vivo. These findings are corroborated by clinical data showing meaningful anti-tumor activity in patients with NRAS-mutant melanoma. The detailed experimental protocols provided in this guide serve as a resource for researchers to further investigate the mechanism of action of this compound and other MEK inhibitors in the context of RAS-driven malignancies. The continued exploration of this compound, both as a monotherapy and in combination with other targeted agents, holds significant promise for improving outcomes for patients with these challenging cancers.[3]
References
- 1. Frontiers | Phase I pharmacokinetic study of an oral, small-molecule MEK inhibitor this compound in patients with advanced NRAS mutant melanoma [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical characterization of this compound, a novel, potent, and selective MEK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase II study of efficacy and safety of the MEK inhibitor this compound in patients with advanced NRAS-mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaceutical-tech.com [pharmaceutical-tech.com]
- 6. Phase I pharmacokinetic study of an oral, small-molecule MEK inhibitor this compound in patients with advanced NRAS mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Preclinical characterization of this compound, a novel, potent, and selective MEK inhibitor [frontiersin.org]
- 8. Preclinical characterization of this compound, a novel, potent, and selective MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound (HL-085) plus vemurafenib in patients with advanced BRAF V600-mutant solid tumors: an open-label, single-arm, multicenter, phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. ascopubs.org [ascopubs.org]
- 13. d32wbias3z7pxg.cloudfront.net [d32wbias3z7pxg.cloudfront.net]
The Role of the MAPK/ERK Pathway in Tunlametinib Efficacy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tunlametinib (HL-085) is a potent and selective small-molecule inhibitor of MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway.[1] Aberrant activation of this pathway, often driven by mutations in genes such as BRAF and NRAS, is a critical driver in a significant portion of human cancers.[2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with the MAPK/ERK pathway and the resultant therapeutic efficacy. We present a compilation of key preclinical and clinical data, detailed experimental protocols for relevant assays, and visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction: The MAPK/ERK Pathway in Cancer
The RAS-RAF-MEK-ERK cascade is a pivotal intracellular signaling pathway that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[2] In normal cellular function, this pathway is tightly regulated. However, in many cancers, mutations in components of this pathway, most notably in RAS and BRAF genes, lead to its constitutive activation, promoting uncontrolled cell growth and tumor progression.
The pathway is initiated by the activation of RAS, which in turn activates RAF kinases. RAF then phosphorylates and activates MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). MEK is a dual-specificity kinase that subsequently phosphorylates and activates ERK1 and ERK2 (extracellular signal-regulated kinase 1 and 2). Activated ERK translocates to the nucleus to regulate gene expression, driving cellular proliferation.
Given its central role in oncogenesis, the MAPK/ERK pathway is a prime target for cancer therapy. MEK inhibitors, such as this compound, represent a key class of targeted therapies designed to block this pathway and inhibit tumor growth.
Mechanism of Action of this compound
This compound is a highly selective, allosteric inhibitor of MEK1 and MEK2.[1] By binding to a pocket adjacent to the ATP-binding site of MEK, this compound prevents the phosphorylation and activation of ERK1/2.[1] This blockade of downstream signaling leads to the inhibition of cell proliferation, induction of cell cycle arrest, and in some cases, apoptosis in cancer cells with a hyperactivated MAPK/ERK pathway.[3]
Signaling Pathway Diagram
References
The Discovery and Development of Tunlametinib: A Technical Overview
Abstract
Tunlametinib (also known as HL-085) is a novel, potent, and selective small-molecule inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3][4] Aberrant activation of this pathway is implicated in over a third of all human cancers, making it a critical target for therapeutic intervention.[1] Developed by Shanghai KeChow Pharma, Inc., this compound was designed to overcome the limitations of existing MEK inhibitors, demonstrating an improved efficacy and pharmacokinetic profile in preclinical studies.[1][5] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical, and clinical development of this compound, culminating in its conditional approval in China for the treatment of patients with NRAS-mutated advanced melanoma who have failed anti-PD-1/PD-L1 therapy.[6][7]
Introduction: The Rationale for a Novel MEK Inhibitor
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates fundamental cellular processes, including proliferation, differentiation, and survival.[3] Genetic alterations in components of this pathway, particularly BRAF and RAS mutations, are common drivers of oncogenesis in various malignancies, including melanoma, non-small cell lung cancer (NSCLC), and colorectal cancer.[2][6] While several MEK inhibitors have been approved by the FDA, their clinical application has been hampered by issues of limited efficacy, unfavorable pharmacokinetic properties, and significant toxicities.[1] This created a clear unmet need for a new generation of MEK inhibitors with an improved therapeutic window. This compound was discovered and developed to address this need.[1]
Discovery and Chemical Properties
This compound is an orally bioavailable, selective inhibitor of MEK1 and MEK2.[2] Its chemical structure is 4-fluoro-5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,3-benzothiazole-6-carboxamide.[8]
Chemical Structure of this compound
Mechanism of Action
This compound is an ATP-noncompetitive inhibitor that binds to an allosteric pocket on the MEK1/2 kinases.[1][10] This binding prevents the phosphorylation and subsequent activation of ERK1 and ERK2, the downstream substrates of MEK.[1] The inhibition of ERK phosphorylation blocks the downstream signaling cascade, leading to the suppression of cell proliferation and the induction of apoptosis in tumor cells with activating mutations in the RAS/RAF pathway.[1][9] Mechanistic studies have shown that this compound induces cell cycle arrest at the G0/G1 phase.[1]
Signaling Pathway Diagram
References
- 1. Preclinical characterization of this compound, a novel, potent, and selective MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Phase I pharmacokinetic study of an oral, small-molecule MEK inhibitor this compound in patients with advanced NRAS mutant melanoma [frontiersin.org]
- 3. KeChow Pharma Announces NMPA Approval of this compound (HL-085) as the First Targeted Therapy for Patients with NRAS Mutated Advanced Melanoma and Previously Treated with PD-1/PD-L1 < English < PR Newswire < 기사본문 - 팜뉴스 [pharmnews.com]
- 4. First-in-human phase I dose-escalation and dose-expansion trial of the selective MEK inhibitor HL-085 in patients with advanced melanoma harboring NRAS mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (HL-085): First Targeted Therapy for Advanced Melanoma with NRAS Mutation Approved Post PD-1/PD-L1 Treatment [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Tunlametinib: A Technical Guide to its Effects on Cell Proliferation and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tunlametinib (also known as HL-085) is a highly selective, orally active, small-molecule inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).[1] As a critical component of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2 are frequently dysregulated in various human cancers, leading to uncontrolled cell proliferation and survival.[2][3] this compound's mechanism of action involves the potent and selective inhibition of MEK1/2, thereby blocking the downstream phosphorylation of ERK and subsequently impeding key cellular processes that drive tumor growth.[1][2] This technical guide provides an in-depth overview of the preclinical data on this compound's effects on cell proliferation and apoptosis, complete with detailed experimental protocols and visual representations of the underlying molecular pathways and workflows.
Data Presentation: The Impact of this compound on Cancer Cell Lines
This compound has demonstrated potent anti-proliferative effects across a panel of cancer cell lines, particularly those harboring BRAF and NRAS mutations. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized in the table below.
| Cell Line | Cancer Type | Mutation Status | IC50 (nM) |
| A375 | Melanoma | BRAF V600E | 0.86 |
| Colo-829 | Melanoma | BRAF V600E | 3.46 |
| HL-60 | Leukemia | NRAS Q61L | 0.67 |
| COLO 205 | Colorectal Cancer | BRAF V600E | 0.94 |
| HT-29 | Colorectal Cancer | BRAF V600E | 10.07 |
| Calu-6 | Lung Cancer | KRAS G12C | 59.89 |
| A549 | Lung Cancer | KRAS G12S | >1000 |
| H1975 | Lung Cancer | EGFR T790M/L858R | >10000 |
| MRC-5 | Normal Lung Fibroblast | Wild-Type | >10000 |
Data compiled from preclinical studies.[1]
In addition to inhibiting cell proliferation, this compound has been shown to induce cell cycle arrest and apoptosis in a cell-type-dependent manner.
| Cell Line | Treatment Condition | Effect on Cell Cycle | Apoptosis Induction |
| A375 | 1-9 nM for 48h | Dose-dependent increase in G0/G1 phase | No significant induction |
| COLO 205 | 10-90 nM for 48h | - | Dose-dependent induction |
Data from preclinical characterization studies.
Signaling Pathways and Experimental Workflows
The RAS/RAF/MEK/ERK Signaling Pathway
The diagram below illustrates the RAS/RAF/MEK/ERK signaling cascade and the point of intervention for this compound. Aberrant activation of this pathway, often through mutations in BRAF or NRAS, leads to sustained pro-proliferative and anti-apoptotic signaling. This compound's targeted inhibition of MEK1/2 effectively blocks these downstream signals.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound's Effects
The following diagram outlines a typical experimental workflow to assess the impact of a MEK inhibitor like this compound on cell proliferation and apoptosis.
Caption: A generalized workflow for the preclinical evaluation of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical assessment of this compound.
Cell Proliferation Assay (MTT/MTS)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well microplates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS ((3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a buffered SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle control (DMSO-containing medium) and blank (medium only) wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Addition of Reagent:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with this compound for the desired time (e.g., 48 hours), collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent like trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Western Blot Analysis for ERK Phosphorylation
This technique is used to detect the levels of phosphorylated ERK (p-ERK) and total ERK to assess the inhibitory effect of this compound on the MAPK pathway.
Materials:
-
Treated and control cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-p-ERK1/2 and rabbit anti-total ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: After treatment with this compound, wash cells with cold PBS and lyse with lysis buffer. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To determine total ERK levels, the membrane can be stripped of the bound antibodies and re-probed with the primary antibody against total ERK, followed by the secondary antibody and detection steps.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.
Conclusion
The preclinical data strongly support this compound as a potent and selective MEK1/2 inhibitor with significant anti-proliferative and pro-apoptotic activity in cancer cells with aberrant RAS/RAF/MEK/ERK signaling. The provided experimental protocols offer a robust framework for further investigation and validation of this compound's therapeutic potential in various cancer models. This technical guide serves as a comprehensive resource for researchers and drug development professionals working on targeted cancer therapies.
References
Preclinical Profile of Tunlametinib: A Technical Guide for Melanoma Research
Shanghai, China - Tunlametinib (HL-085), a potent and selective inhibitor of MEK1/2, has demonstrated significant preclinical activity in melanoma models, positioning it as a promising therapeutic agent for tumors driven by the RAS-RAF-MEK-ERK signaling pathway.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and mechanistic insights into this compound's action in melanoma.
This compound is an orally active small-molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade frequently dysregulated in melanoma and other cancers.[3][4] By selectively binding to an allosteric site on MEK1 and MEK2, this compound prevents the phosphorylation and activation of ERK, a key downstream effector responsible for cell proliferation, survival, and differentiation.[4] This targeted inhibition leads to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.[1][2][3]
In Vitro Efficacy and Potency
Preclinical studies have consistently highlighted this compound's potent inhibitory activity against MEK kinase and various melanoma cell lines harboring BRAF and NRAS mutations.
| Target/Cell Line | Metric | This compound | Comparator(s) | Reference |
| MEK1/MAP2K1 (H) Kinase | IC50 | 1.9 nM | - | [1][2] |
| MEK Kinase | IC50 | 12.1 ± 1.5 nM | MEK162: 223.7 ± 16.9 nM | [1] |
| A375 (BRAF V600E) | IC50 (Viability) | 0.86 nM | - | [2] |
| Colo-829 (BRAF V600E) | IC50 (Viability) | 3.46 nM | - | [2] |
| HL-60 (NRAS Q61L) | IC50 (Viability) | 0.67 nM | - | [2] |
| A375 (p-ERK Inhibition) | IC50 | ~1.16 nM | AZD6244: >100 nM | [1][2] |
Table 1: In Vitro Potency of this compound.
In Vivo Antitumor Activity
The antitumor effects of this compound have been evaluated in various xenograft models, demonstrating dose-dependent tumor growth inhibition.
| Xenograft Model | Treatment | Outcome | Comparator(s) | Reference |
| BRAF/KRAS mutant xenografts | This compound (low dose) | Stronger tumor inhibition | AZD6244 (high dose) | [5] |
| BRAF-mutant melanoma xenograft | This compound | Stronger tumor inhibition | MEK162 | [5] |
Table 2: In Vivo Monotherapy Efficacy of this compound.
Furthermore, preclinical studies have explored the synergistic effects of this compound in combination with other targeted agents, suggesting its potential to overcome resistance and enhance therapeutic outcomes.[1][5]
| Combination Partner | Cancer Model | Observed Effect | Reference |
| Vemurafenib (BRAF inhibitor) | Colorectal cancer cell lines (COLO 205, HT-29) | Synergistic effect on inhibiting cell proliferation | [5] |
| SHP099 (SHP2 inhibitor) | H358 (KRAS mutant) lung cancer cells | Synergism in growth inhibition | [5] |
| AMG510 (KRAS G12C inhibitor) | KRAS-mutant cancer xenograft models | High activity | [1][5] |
| Docetaxel | - | Synergistically enhanced response and marked tumor inhibition | [1] |
Table 3: Preclinical Combination Therapy with this compound.
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound is centered on the inhibition of the RAS-RAF-MEK-ERK pathway.
Caption: The MAPK signaling pathway and the inhibitory action of this compound.
A typical preclinical workflow to evaluate the efficacy of this compound is as follows:
Caption: A generalized workflow for the preclinical evaluation of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical findings.
Cell Proliferation Assay (MTT/MTS): Melanoma cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of this compound or comparator drugs for a specified period (e.g., 48-72 hours). Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.[5][6] Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product. The absorbance is measured using a microplate reader, and the IC50 values are calculated by plotting the percentage of cell viability against the drug concentration.
Western Blot Analysis for ERK Phosphorylation: Melanoma cells are treated with different concentrations of this compound for a defined time. Subsequently, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK. After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The levels of p-ERK are normalized to total ERK to determine the extent of target inhibition.[1]
Cell Cycle Analysis by Flow Cytometry: Cells treated with this compound are harvested, washed, and fixed in cold ethanol. The fixed cells are then treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium iodide. The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.[1][2]
Xenograft Models (CDX and PDX): For cell-derived xenograft (CDX) models, human melanoma cells are subcutaneously injected into immunocompromised mice. For patient-derived xenograft (PDX) models, tumor fragments from patients are implanted into mice. Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered orally at specified doses and schedules. Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised for pharmacodynamic analysis, such as Western blotting for p-ERK.[1]
Conclusion
The preclinical data for this compound strongly support its development as a targeted therapy for melanoma. Its high potency against MEK and robust antitumor activity in both in vitro and in vivo models, particularly in tumors with RAS/RAF mutations, are encouraging.[1][5] The synergistic effects observed in combination with other targeted agents further highlight its potential to address drug resistance and improve clinical outcomes.[5] These preclinical findings have provided a solid foundation for the ongoing clinical evaluation of this compound in patients with advanced melanoma and other solid tumors.[1][5]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Preclinical characterization of this compound, a novel, potent, and selective MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Tunlametinib: A Selective MEK1/2 Inhibitor
Introduction
Tunlametinib (also known as HL-085) is a potent, selective, and orally bioavailable small-molecule inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).[1][2][3] It is designed to target the RAS-RAF-MEK-ERK signaling pathway, a critical cascade that is frequently dysregulated in over one-third of all human cancers, driving tumor cell proliferation, differentiation, and survival.[4][5] By blocking this pathway, this compound induces cell cycle arrest and apoptosis in cancer cells.[3][6] The agent has demonstrated significant antitumor activity in preclinical models and clinical trials, leading to its approval in China for the treatment of patients with advanced melanoma harboring NRAS mutations who have been previously treated with anti-PD-1/PD-L1 therapy.[7] This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the MAPK/ERK Pathway
The RAS-RAF-MEK-ERK pathway is a cornerstone of intracellular signaling, relaying extracellular signals from cell surface receptors to the nucleus.[8][9] The cascade begins when growth factors bind to receptor tyrosine kinases, leading to the activation of the small GTPase protein RAS.[5] Activated RAS then recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1 and MEK2.[8][10] MEK1/2 are dual-specificity kinases that are the only known activators of their downstream substrates, ERK1 and ERK2.[11] Activated ERK translocates to the nucleus to regulate gene expression related to cell growth and survival.[5]
This compound functions as an allosteric inhibitor, binding to a unique hydrophobic pocket on the MEK1/2 enzymes, distinct from the ATP-binding site.[5][12] This specific binding mode prevents the phosphorylation and subsequent activation of ERK1/2, effectively shutting down the signaling cascade.[5] This targeted inhibition ultimately suppresses growth factor-mediated cell signaling and tumor cell proliferation.[13]
Preclinical Data
In Vitro Potency and Selectivity
This compound has demonstrated high potency against MEK1 kinase and significant superiority over other MEK inhibitors in cell-based assays.[4][10] In a cell-free enzymatic assay, this compound showed an IC50 of 1.9 nM for MEK1.[3][4] It also displayed 10 to 100-fold greater potency against RAS/RAF mutant cell lines than the inhibitor AZD6244.[4] When tested against a panel of 77 other protein kinases, this compound at a concentration of 10 μmol/L showed complete inhibition of MEK1 with no activity against the other kinases, underscoring its high selectivity.[4][10]
| Parameter | Value | Comparison Compound | Comparison Value | Reference |
| MEK1 Kinase IC50 | 1.9 nM | - | - | [3][4][10] |
| MEK1/MAP2K1(h) IC50 | 12.1 ± 1.5 nM | MEK162 | 223.7 ± 16.9 nM | [4][10] |
| Potency vs. AZD6244 | 10-100x greater | AZD6244 | - | [4] |
| Kinase Selectivity | Selective for MEK1 | 77 other kinases | No inhibition | [4][10] |
Cellular and In Vivo Antitumor Activity
Mechanistic studies revealed that this compound inhibits the phosphorylation of ERK in tumor cells and tissues in a dose-dependent manner.[4] This inhibition of the MAPK pathway leads to cell cycle arrest at the G0/G1 phase and, in some cell lines like COLO 205, induces apoptosis.[4][10] In vivo studies using xenograft models with BRAF or KRAS mutations showed that this compound causes dramatic, dose-dependent tumor suppression.[4] Notably, low doses of this compound exhibited stronger tumor growth inhibition compared to high doses of the MEK inhibitor AZD6244.[4]
Furthermore, this compound has shown synergistic effects when combined with other targeted agents, including BRAF inhibitors (vemurafenib), KRASG12C inhibitors (AMG 510), SHP2 inhibitors, and the chemotherapy agent docetaxel, suggesting its potential utility in combination therapies.[4][10]
Pharmacokinetic Profile
This compound exhibits a favorable pharmacokinetic (PK) profile characterized by rapid absorption and dose-proportional exposure.[1] Clinical and preclinical studies show minimal drug accumulation after multiple doses.[1][4] The primary metabolite, M8, is considered inactive.[1][14]
| Parameter | Human (Phase I) | Rat | Beagle Dog | Reference |
| Dose Range | 0.5–18 mg (twice daily) | - | - | [1][14] |
| Time to Peak (Tmax) | 0.5–1 h | - | - | [1][14] |
| Elimination Half-life (t1/2) | 21.84–34.41 h | 3.55–4.62 h | 3.99–9.37 h | [1][14] |
| Apparent Clearance (CL/F) | 28.44–51.93 L/h | - | - | [1][14] |
| Volume of Distribution (V/F) | 1199.36–2009.26 L | - | - | [1][14] |
| AUC Accumulation Ratio | 1.64–2.73 | - | - | [1][14] |
| Cmax Accumulation Ratio | 0.82–2.49 | - | - | [1][14] |
Clinical Efficacy in NRAS-Mutant Melanoma
The approval of this compound was supported by a pivotal Phase II, single-arm study (NCT05217303) in patients with advanced NRAS-mutant melanoma.[2][7] The study demonstrated substantial and durable clinical activity in this patient population, for which there was previously no approved targeted therapy.[2][15]
| Endpoint | Result | 95% Confidence Interval | Reference |
| Objective Response Rate (ORR) | 35.8% | 25.3% - 45.2% | [7][15] |
| ORR (Prior Immunotherapy) | 40.6% | 27.1% - 52.1% | [7][15] |
| Disease Control Rate (DCR) | 72.6% | - | [7][15] |
| Median Duration of Response (DOR) | 6.1 months | - | [7][15] |
| Median Progression-Free Survival (PFS) | 4.2 months | 3.5 - 5.6 months | [2][7][15] |
| Median Overall Survival (OS) | 13.7 months | - | [7][15] |
The most common treatment-related adverse events included increased blood creatine phosphokinase, rash, and dermatitis acneiform.[7] The majority of these events were manageable with dose modification.[2][7]
Experimental Protocols and Workflows
In Vitro MEK1 Kinase Inhibition Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against MEK1 kinase activity in a cell-free system.
Methodology:
-
Reagents and Materials: Recombinant active MEK1 kinase, inactive ERK2 substrate, ATP, kinase assay buffer, 96-well plates, and a luminescence-based ATP detection reagent (e.g., ADP-Glo™).
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer.
-
Kinase Reaction: Add MEK1 kinase and the ERK2 substrate to the wells of a 96-well plate. Add the diluted this compound or vehicle control (DMSO) to the respective wells and incubate briefly at room temperature.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for phosphorylation of ERK2 by MEK1.
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of this compound concentration. Determine the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).
Cellular Phospho-ERK Inhibition Assay (Western Blot)
This protocol details the assessment of this compound's ability to inhibit ERK phosphorylation in a cellular context.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., A375, BRAF-mutant melanoma) in appropriate media until they reach 70-80% confluency.
-
Serum Starvation: To reduce basal p-ERK levels, serum-starve the cells for 12-24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for phospho-ERK1/2 (p-ERK) and total ERK1/2 (t-ERK). The t-ERK serves as a loading control.
-
Detection: After washing, incubate the membrane with appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of p-ERK to t-ERK at each drug concentration.
In Vivo Antitumor Efficacy in a Xenograft Model
This protocol outlines the evaluation of this compound's antitumor activity in an animal model.
Methodology:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., KRAS-mutant A549) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (P.O.) at various dose levels and schedules (e.g., once or twice daily). The control group receives the vehicle.
-
Monitoring: Measure tumor volumes with calipers and record the body weight of the mice 2-3 times per week to assess efficacy and toxicity.
-
Pharmacodynamic Analysis (Optional): At the end of the study or at specific time points, collect tumor tissues post-dosing to analyze the inhibition of ERK phosphorylation via Western blot or immunohistochemistry.
-
Endpoint Analysis: The study concludes when tumors in the control group reach a specified maximum size. Calculate the tumor growth inhibition (TGI) for each treatment group.
Conclusion
This compound is a highly potent and selective MEK1/2 inhibitor with a well-characterized mechanism of action and a favorable pharmacokinetic profile.[1][4] It has demonstrated significant preclinical antitumor activity and has achieved clinically meaningful outcomes in patients with NRAS-mutant advanced melanoma, a challenging cancer subtype.[2][15] Its strong scientific foundation and proven efficacy support its role as a valuable therapeutic agent and a candidate for further investigation in other MAPK-driven malignancies, both as a monotherapy and in combination with other anticancer drugs.
References
- 1. Frontiers | Phase I pharmacokinetic study of an oral, small-molecule MEK inhibitor this compound in patients with advanced NRAS mutant melanoma [frontiersin.org]
- 2. ascopubs.org [ascopubs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical characterization of this compound, a novel, potent, and selective MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. onclive.com [onclive.com]
- 8. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Preclinical characterization of this compound, a novel, potent, and selective MEK inhibitor [frontiersin.org]
- 11. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Facebook [cancer.gov]
- 14. Phase I pharmacokinetic study of an oral, small-molecule MEK inhibitor this compound in patients with advanced NRAS mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A phase II study of efficacy and safety of the MEK inhibitor this compound in patients with advanced NRAS-mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the chemical structure and properties of Tunlametinib
This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Tunlametinib (HL-085), a potent and selective MEK1/2 inhibitor. It is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
This compound is an orally bioavailable small molecule inhibitor targeting the mitogen-activated protein kinase kinase (MEK) enzymes.[1][2] Its chemical identity and core physicochemical properties are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 4-fluoro-5-((2-fluoro-4-iodophenyl)amino)-N-(2-hydroxyethoxy)benzo[d]thiazole-6-carboxamide | [2][3][4] |
| Synonyms | HL-085, HL085 | [1][5] |
| CAS Number | 1801756-06-8 | [3][4][5][6] |
| Molecular Formula | C₁₆H₁₂F₂IN₃O₃S | [2][4][6] |
| Molecular Weight | 491.25 g/mol | [2][4][6] |
| Solubility | Soluble in DMSO (up to 100 mg/mL) | [6][7] |
Mechanism of Action: Targeting the MAPK/ERK Pathway
This compound is a highly selective, non-ATP-competitive, allosteric inhibitor of MEK1 and MEK2.[5][8] By binding to an allosteric site on the MEK enzymes, this compound prevents their phosphorylation and activation of the downstream extracellular signal-regulated kinases, ERK1 and ERK2.[8][9] This action effectively blocks the entire RAS-RAF-MEK-ERK signaling cascade, a critical pathway that regulates cell proliferation, differentiation, and survival.[5][8]
In many malignancies, this pathway is aberrantly activated due to mutations in upstream proteins like BRAF, KRAS, and NRAS.[1][8] By inhibiting MEK, this compound can induce cell cycle arrest at the G0/G1 phase and promote apoptosis, thereby limiting tumor growth, particularly in cancers dependent on this pathway.[5][7][10]
Potency and Selectivity Data
This compound demonstrates high potency against its target MEK1 and superior activity compared to other MEK inhibitors in preclinical models.
| Parameter | Value | Context | Source |
| IC₅₀ (MEK1 Kinase) | 1.9 nM | Cell-free enzyme assay | [3][5][10] |
| IC₅₀ (p-ERK Inhibition) | 1.16 nM | A375 (BRAF V600E) melanoma cells | [3] |
| Comparative Potency | ~19-fold more potent than MEK162 | In vitro kinase inhibition assay | [10] |
| Comparative Potency | 10-100 fold more potent than AZD6244 | RAS/RAF mutant cell lines | [10][11] |
| Kinase Selectivity | Complete inhibition of MEK1; no inhibition of 77 other kinases | Tested at 10 µmol/L | [3][10] |
Key Experimental Protocols
The preclinical characterization of this compound involved several standard and specialized assays to determine its efficacy and mechanism.
4.1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the potency and selectivity of this compound against MEK1 kinase.
-
Methodology: The inhibitory activity of this compound was assessed in a cell-free enzymatic assay.[10] Recombinant human MEK1 protein was incubated with its substrate, inactive ERK, and ATP in the presence of varying concentrations of this compound. The level of ERK phosphorylation was then quantified, typically using an immunoassay format like ELISA or a fluorescence-based method. The IC₅₀ value was calculated from the resulting dose-response curve. For selectivity, this compound was tested at a high concentration (e.g., 10 µmol/L) against a broad panel of other protein kinases.[10]
4.2. Cell Proliferation Assay
-
Objective: To evaluate the anti-proliferative effect of this compound on cancer cell lines.
-
Methodology: Cancer cell lines, particularly those with known RAS or RAF mutations (e.g., A375, H358), were seeded in 96-well plates.[10] After allowing cells to adhere, they were treated with a range of this compound concentrations for a period of 72 hours. Cell viability was measured using metabolic assays like MTT or MTS, where a tetrazolium salt is converted into a colored formazan product by metabolically active cells.[10] The absorbance, proportional to the number of viable cells, was read using a plate reader to determine the IC₅₀ for cell growth inhibition.
4.3. Western Blot Analysis for ERK Phosphorylation
-
Objective: To confirm the on-target effect of this compound by measuring the inhibition of ERK phosphorylation in cells and tissues.
-
Methodology: Cells or tumor tissues from xenograft models were treated with this compound.[12] For tissue analysis, samples were collected at specific time points (e.g., 1 hour) post-administration.[12] The samples were lysed, and protein concentrations were normalized. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. A secondary antibody conjugated to an enzyme (e.g., HRP) was used for detection via chemiluminescence. The ratio of p-ERK to total ERK was quantified to assess the degree of pathway inhibition.[12]
4.4. Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Methodology: Cancer cells were treated with various concentrations of this compound for 24-48 hours.[10] Cells were then harvested, fixed (e.g., with ethanol), and stained with a fluorescent DNA-binding dye like propidium iodide. The DNA content of individual cells was analyzed using a flow cytometer. The resulting histogram was used to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M), revealing any drug-induced cell cycle arrest.[3][10]
4.5. In Vivo Xenograft Models
-
Objective: To assess the anti-tumor efficacy of this compound as a monotherapy and in combination with other agents in a living organism.
-
Methodology: Human cancer cells (cell-derived xenograft, CDX) or patient tumor fragments (patient-derived xenograft, PDX) were implanted subcutaneously into immunocompromised mice.[12][13] Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. This compound was administered orally (P.O.) at various doses and schedules (e.g., once daily, twice daily).[5][13] Tumor volume and body weight were measured regularly. For combination studies, this compound was co-administered with other inhibitors or chemotherapeutics.[5][13] Efficacy was determined by calculating tumor growth inhibition (TGI). For combination therapies, a Q value was often calculated to determine if the effect was synergistic (Q > 1).[12][13]
References
- 1. Facebook [cancer.gov]
- 2. This compound | C16H12F2IN3O3S | CID 71621329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (HL-085) | MEK inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. selleckchem.com [selleckchem.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical characterization of this compound, a novel, potent, and selective MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Preclinical characterization of this compound, a novel, potent, and selective MEK inhibitor [frontiersin.org]
The Therapeutic Potential of Tunlametinib in Non-Small Cell Lung Cancer: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tunlametinib (HL-085) is a potent and selective, orally administered small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). By targeting the core of the RAS/RAF/MEK/ERK signaling pathway, this compound presents a promising therapeutic strategy for a subset of non-small cell lung cancers (NSCLC) characterized by mutations in this cascade, particularly those with BRAF and RAS mutations. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the development of this compound for NSCLC, including its mechanism of action, key experimental data, and detailed protocols for relevant assays.
Introduction: Targeting the MAPK Pathway in NSCLC
The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Hyperactivation of this pathway, often driven by mutations in upstream components such as KRAS and BRAF, is a key oncogenic driver in a significant portion of NSCLC cases. As a central node in this pathway, MEK1/2 represents a strategic target for therapeutic intervention. This compound is a novel MEK inhibitor developed to address this oncogenic dependency.
Mechanism of Action of this compound
This compound is a selective inhibitor of MEK1/2, which are dual-specificity protein kinases that phosphorylate and activate ERK1 and ERK2. By binding to MEK1/2, this compound prevents the phosphorylation of ERK, thereby inhibiting downstream signaling and leading to a reduction in tumor cell proliferation and survival. Preclinical studies have demonstrated that this compound effectively suppresses the phosphorylation of ERK in a dose-dependent manner in cancer cell lines with activating mutations in the MAPK pathway.
Preclinical Evidence in NSCLC Models
This compound has demonstrated significant anti-tumor activity in preclinical models of NSCLC, both as a monotherapy and in combination with other targeted agents.
In Vitro Potency and Selectivity
In vitro studies have shown that this compound is a highly potent inhibitor of MEK1, with an IC50 of 1.9 nM in cell-free kinase assays. The inhibitory activity of this compound has been evaluated against a panel of cancer cell lines, including NSCLC lines with various mutations.
| Cell Line | Cancer Type | Key Mutation(s) | This compound IC50 (nM) | Comparator IC50 (nM) |
| Calu-6 | NSCLC | KRAS G12C | 2.62 | AZD6244: >1000 |
| H358 | NSCLC | KRAS G12C | - | - |
Table 1: In vitro anti-proliferative activity of this compound in selected cancer cell lines. Data compiled from preclinical characterization studies.
In Vivo Efficacy in Xenograft Models
The anti-tumor efficacy of this compound has been evaluated in vivo using cell-derived xenograft (CDX) models. In a Calu-6 (KRAS G12C mutant NSCLC) xenograft model, this compound monotherapy resulted in significant tumor growth inhibition.
Furthermore, combination studies have shown synergistic effects. For instance, the combination of this compound with the KRAS G12C inhibitor AMG 510 resulted in enhanced anti-tumor efficacy in a KRAS G12C mutant xenograft model. Similarly, a synergistic effect was observed when this compound was combined with the SHP2 inhibitor SHP099.
Clinical Development in NSCLC
While this compound recently gained its first approval in China for NRAS-mutant melanoma, its clinical development in NSCLC is ongoing. The most relevant clinical data for NSCLC comes from a Phase I study of this compound in combination with the BRAF inhibitor vemurafenib in patients with BRAF V600-mutant solid tumors, which included a cohort of NSCLC patients.
This compound in Combination with Vemurafenib for BRAF V600-Mutant NSCLC
In a Phase I, open-label, multicenter study, the combination of this compound and vemurafenib was evaluated in patients with BRAF V600-mutant solid tumors. The recommended Phase 2 dose (RP2D) for the NSCLC cohort was determined to be this compound 9 mg twice daily plus vemurafenib 720 mg twice daily.
| Parameter | Value (n=33 evaluable NSCLC patients) |
| Objective Response Rate (ORR) | 60.6% (95% CI: 42.1–77.1) |
| Median Progression-Free Survival (PFS) | 10.5 months (95% CI: 5.6–14.5) |
| Median Duration of Response (DoR) | 11.3 months (95% CI: 6.8–NE) |
Table 2: Efficacy of this compound in combination with vemurafenib in patients with BRAF V600-mutant advanced NSCLC. Data from a Phase I study as of December 15, 2023.
Ongoing and Future Clinical Trials
Several clinical trials are underway to further evaluate the efficacy and safety of this compound in various solid tumors, including NSCLC. A key area of interest is its potential in KRAS-mutant NSCLC, a patient population with limited treatment options. Future studies will likely explore this compound in combination with other targeted therapies and immunotherapies to overcome resistance and improve patient outcomes.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Viability Assay (MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in NSCLC cell lines.
-
Cell Seeding:
-
Culture NSCLC cells (e.g., Calu-6) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the 96-well plate and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a control.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
MTS Reagent Addition and Measurement:
-
Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot for ERK Phosphorylation
This protocol is for assessing the inhibition of ERK phosphorylation by this compound in NSCLC cells.
-
Cell Lysis:
-
Seed NSCLC cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for 2 hours.
-
Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect lysates and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software.
-
NSCLC Xenograft Model
This protocol describes the establishment of a subcutaneous NSCLC xenograft model to evaluate the in vivo efficacy of this compound.
-
Cell Preparation and Implantation:
-
Harvest NSCLC cells (e.g., Calu-6) during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the flank of 6-8 week old female nude mice.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration and Monitoring:
-
Administer this compound (formulated in an appropriate vehicle) or vehicle control orally, once or twice daily, at the designated dose.
-
Continue treatment for the duration of the study (e.g., 21-28 days).
-
Monitor tumor volume and body weight throughout the study.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be collected for pharmacodynamic analysis, such as western blotting for p-ERK, to confirm target engagement.
-
Conclusion and Future Directions
This compound has demonstrated compelling preclinical activity in NSCLC models and encouraging clinical efficacy in combination therapy for BRAF-mutant NSCLC. Its high potency and selectivity for MEK1/2 make it a promising therapeutic agent. The ongoing clinical development, particularly in KRAS-mutant NSCLC, is eagerly awaited. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this compound therapy and exploring rational combination strategies to enhance its anti-tumor activity and overcome potential resistance mechanisms. The data presented in this guide underscores the significant therapeutic potential of this compound in the treatment of non-small cell lung cancer.
Foundational Research on Tunlametinib's Impact on Tumor Growth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on Tunlametinib, a potent and selective MEK1/2 inhibitor. It details the mechanism of action, preclinical efficacy, and clinical trial data, with a focus on its impact on tumor growth. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Core Mechanism of Action
This compound is a selective inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1] In the RAS/RAF/MEK/ERK signaling pathway, activated RAF phosphorylates and activates MEK1 and MEK2.[2][3] These kinases then phosphorylate and activate the extracellular signal-regulated kinases, ERK1 and ERK2, which in turn regulate downstream targets involved in cell proliferation, differentiation, and survival.[1][2][3] By specifically targeting and inhibiting MEK1 and MEK2, this compound blocks this signaling cascade, leading to the suppression of tumor cell proliferation and the induction of apoptosis.[1][2][3][4] This targeted inhibition of a critical node in the MAPK pathway makes this compound a promising therapeutic agent for cancers with aberrant activation of this pathway, particularly those with RAS or RAF mutations.[2][3][4][5]
Signaling Pathway Diagram
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Comparison | Source |
| MEK1 IC₅₀ | 1.9 nM | - | [2][6] |
| MEK1 IC₅₀ | 12.1 ± 1.5 nM | ~19-fold more potent than MEK162 (223.7 ± 16.9 nM) | [2][6] |
| Potency vs. RAS/RAF mutant cell lines | 10–100-fold greater than AZD6244 | - | [2][4] |
| Kinase Selectivity | No inhibition against 77 other kinases at 10 µmol/L | Highly selective for MEK1 | [2] |
Table 2: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Mutation | Treatment | Tumor Growth Inhibition (TGI) | Source |
| A375 (melanoma) | BRAF | This compound | 60-70% | [7] |
| Colo 205 (colorectal) | BRAF | This compound | 70-76% | [7] |
| BRAF/KRAS mutant models | BRAF/KRAS | This compound (low dose) | Stronger inhibition than AZD6244 (high dose) | [2] |
| BRAF-mutant melanoma and colorectal | BRAF | This compound | Stronger inhibition than MEK162 | [2] |
| A375 (melanoma) | BRAF | This compound + Vemurafenib | Synergistic antitumor effect | [7] |
Table 3: Clinical Efficacy in NRAS-Mutant Melanoma (Phase II Study)
| Parameter | Value | 95% Confidence Interval | Source |
| Objective Response Rate (ORR) | 35.8% | 26.3% - 46.3% | [8][9] |
| Disease Control Rate (DCR) | 72.6% | - | [8][10] |
| Median Duration of Response (DoR) | 6.1 months | - | [8][10] |
| Median Progression-Free Survival (PFS) | 4.2 months | 3.5 - 5.6 months | [8][9][10] |
| Median Overall Survival (OS) | 13.7 months | 10.3 - 18.0 months | [8][9][10] |
| ORR in patients with prior immunotherapy | 40.6% | 28.5% - 53.6% | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Anti-Proliferation Assay (MTT/MTS)
Objective: To determine the inhibitory effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., A375, Colo 205, Calu-6, HT29) are cultured in appropriate media and conditions.[7]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or a vehicle control and incubated for a specified period (e.g., 72 hours).
-
Cell Viability Assessment:
-
MTT Assay: 3-(4,5-dimethylthiazole-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).[2][4]
-
MTS Assay: (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) (MTS) solution is added to each well, and the absorbance is measured directly.[2][4]
-
-
Data Analysis: The absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth) is determined.
Western Blot Analysis for ERK Phosphorylation
Objective: To assess the inhibition of MEK activity by measuring the phosphorylation of its direct substrate, ERK.
Methodology:
-
Cell/Tissue Lysis: Cells treated with this compound or tumor tissues from treated animals are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.[2][3]
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the extent of ERK phosphorylation inhibition.[2][3]
Cell-Derived Xenograft (CDX) and Patient-Derived Xenograft (PDX) Models
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation:
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment: Once the tumors reach a specified volume, the mice are randomized into treatment and control groups. This compound is administered orally at various doses, while the control group receives a vehicle.[2][3]
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically tumor growth inhibition (TGI), calculated using the formula: TGI (%) = [1 - (Tt - T0) / (Ct - C0)] x 100, where Tt and Ct are the mean tumor volumes of the treatment and control groups at a specific time point, and T0 and C0 are the mean tumor volumes at the start of treatment.[2][3]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as Western blotting for p-ERK levels, to confirm target engagement.[2][3]
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating this compound in xenograft models.
Conclusion
The foundational research on this compound has established it as a highly potent and selective MEK1/2 inhibitor with significant anti-tumor activity in preclinical models and promising clinical efficacy in patients with NRAS-mutant melanoma.[4][8][9] Its mechanism of action, centered on the inhibition of the MAPK signaling pathway, provides a strong rationale for its use in cancers driven by RAS and RAF mutations.[1][2][3] The data presented in this guide underscore the therapeutic potential of this compound and provide a solid foundation for its further development and clinical application.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Preclinical characterization of this compound, a novel, potent, and selective MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Preclinical characterization of this compound, a novel, potent, and selective MEK inhibitor [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (HL-085) plus vemurafenib in patients with advanced BRAF V600-mutant solid tumors: an open-label, single-arm, multicenter, phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase II study of efficacy and safety of the MEK inhibitor this compound in patients with advanced NRAS-mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. onclive.com [onclive.com]
Methodological & Application
Application Notes and Protocols for In Vitro Use of Tunlametinib
Introduction
Tunlametinib (also known as HL-085) is a potent and highly selective, orally active inhibitor of MEK1 and MEK2, key protein kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][2] This pathway is critical for regulating cell proliferation, differentiation, and survival.[3] Aberrant activation of the MAPK/ERK pathway, often due to mutations in genes like BRAF and KRAS, is a common driver in many human cancers, including melanoma, colorectal cancer, and non-small cell lung cancer.[4][5][6] this compound allosterically binds to MEK1/2, preventing the phosphorylation and activation of its downstream substrate, ERK.[1] This blockade leads to cell cycle arrest and, in some cell types, apoptosis, making this compound a valuable tool for cancer research and a promising therapeutic agent.[2][3]
These application notes provide detailed protocols for the in vitro use of this compound in cell culture, including methods for assessing its impact on cell viability and its mechanism of action through western blot analysis.
Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that transmits extracellular signals to the nucleus to control gene expression.[4] In many cancers, mutations in upstream components like RAS or RAF lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[3][4] this compound specifically targets MEK1 and MEK2, the kinases responsible for activating ERK.[1] By inhibiting MEK, this compound effectively blocks downstream signaling, leading to reduced cell proliferation.[1][5]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical characterization of this compound, a novel, potent, and selective MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 5. Facebook [cancer.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
Application Notes and Protocols: Western Blot Analysis of p-ERK Levels Following Tunlametinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tunlametinib is a potent and selective small-molecule inhibitor of MEK1 and MEK2, key kinases in the mitogen-activated protein kinase (MAPK) signaling pathway, also known as the RAS-RAF-MEK-ERK pathway.[1][2][3] Aberrant activation of this pathway is a critical driver in over one-third of all human cancers, making it a prime target for therapeutic intervention.[3][4][5] this compound exerts its anti-tumor effects by blocking the phosphorylation and subsequent activation of ERK (extracellular signal-regulated kinase), a downstream effector of MEK.[1][2] This inhibition leads to cell cycle arrest and apoptosis in cancer cells dependent on the MAPK pathway for their proliferation and survival.[1][2]
These application notes provide a detailed protocol for utilizing Western blot analysis to quantify the in vitro efficacy of this compound by measuring the reduction in phosphorylated ERK (p-ERK) levels in cancer cell lines.
Data Presentation: Inhibition of ERK Phosphorylation by this compound
The following table summarizes the quantitative data from preclinical studies demonstrating the dose-dependent inhibition of p-ERK by this compound in different cancer cell lines.
| Cell Line | Cancer Type | Treatment Concentration (nM) | Duration | p-ERK Inhibition |
| A375 | Malignant Melanoma (BRAF V600E mutant) | 0.1, 1, 10, 100 | 48 hours | Dose-dependent decrease, with near-complete inhibition at 100 nM.[4] |
| COLO 205 | Colorectal Adenocarcinoma (BRAF V600E mutant) | 10, 30, 90 | Not Specified | Dose-dependent inhibition.[6] |
Signaling Pathway Diagram
Caption: MAPK/ERK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of p-ERK.
Detailed Experimental Protocol: Western Blotting for p-ERK and Total ERK
This protocol outlines the steps for treating cells with this compound and subsequently analyzing the phosphorylation status of ERK via Western blotting.
Materials and Reagents:
-
Cell Lines: A375, COLO 205, or other relevant cancer cell lines with an activated MAPK pathway.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound: Prepare a stock solution in DMSO and dilute to final concentrations in cell culture medium.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford protein assay kit.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Transfer Buffer: Tris-glycine buffer with methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody.
-
Rabbit or mouse anti-total-ERK1/2 antibody.
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager or X-ray film.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Starve the cells in a serum-free medium for 12-24 hours to reduce basal p-ERK levels.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 nM) for the desired time period (e.g., 48 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100 V for 1-2 hours or overnight at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or by exposing it to X-ray film.
-
-
Stripping and Re-probing for Total ERK (Loading Control):
-
To normalize the p-ERK signal, the same membrane can be stripped and re-probed for total ERK.
-
Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane extensively with TBST.
-
Repeat the blocking and antibody incubation steps using the primary antibody against total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities for both p-ERK and total ERK using densitometry software (e.g., ImageJ).
-
Normalize the p-ERK signal to the corresponding total ERK signal for each sample.
-
Plot the normalized p-ERK levels against the this compound concentration to visualize the dose-dependent inhibition.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 3. KeChow Pharma Announces NMPA Approval of this compound (HL-085) as the First Targeted Therapy for Patients with NRAS Mutated Advanced Melanoma and Previously Treated with PD-1/PD-L1 < English < PR Newswire < 기사본문 - 팜뉴스 [pharmnews.com]
- 4. Preclinical characterization of this compound, a novel, potent, and selective MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaceutical-tech.com [pharmaceutical-tech.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing a Tunlametinib-Resistant Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for establishing a Tunlametinib-resistant cancer cell line in a laboratory setting. This compound is a potent and selective MEK1/2 inhibitor that targets the RAS-RAF-MEK-ERK signaling pathway, a critical cascade in many cancers. The development of drug resistance is a significant challenge in cancer therapy, and in vitro models of resistance are invaluable tools for studying resistance mechanisms and developing novel therapeutic strategies. This document outlines a detailed protocol for generating a this compound-resistant cell line using a stepwise dose-escalation method. It also includes methods for verifying resistance and quantitative data presentation.
Introduction
This compound is an orally active, highly selective inhibitor of MEK1 and MEK2, with an IC50 of 1.9 nM for MEK1. By binding to an allosteric site on MEK1/2, this compound prevents the phosphorylation and activation of ERK, a key downstream effector in the MAPK pathway. This inhibition leads to cell cycle arrest and apoptosis in cancer cells with aberrant MAPK pathway activation, often driven by mutations in genes like BRAF and KRAS. Despite the initial efficacy of targeted therapies like this compound, acquired resistance frequently emerges. Understanding the mechanisms of this resistance is crucial for improving patient outcomes.
This protocol details a standard and widely used method for inducing drug resistance in a cancer cell line through continuous exposure to gradually increasing concentrations of this compound.
Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a key signaling cascade that regulates cell proliferation, survival, and differentiation. In many cancers, mutations in components of this pathway, such as BRAF or KRAS, lead to its constitutive activation, promoting uncontrolled cell growth. This compound targets MEK1/2, a central node in this pathway.
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Experimental Workflow
The process of establishing a this compound-resistant cell line involves several key stages, from initial cell line selection and characterization to the generation and verification of the resistant line.
Caption: Workflow for the generation of a this compound-resistant cancer cell line.
Materials and Methods
Cell Culture and Reagents
-
Parental Cancer Cell Line: A cancer cell line known to be sensitive to MEK inhibitors (e.g., A375 melanoma with BRAF V600E mutation, or a colorectal cancer line with a KRAS mutation).
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640).
-
Fetal Bovine Serum (FBS): Heat-inactivated.
-
Penicillin-Streptomycin Solution.
-
Trypsin-EDTA.
-
This compound: (CAS No. 2098755-93-9). Prepare a stock solution in DMSO.
-
Cell Proliferation/Viability Assay Kit: (e.g., MTT, WST-1, or CellTiter-Glo®).
-
Antibodies: Primary antibodies for p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH). Secondary antibodies conjugated to HRP.
Protocol 1: Determination of the IC50 of this compound in the Parental Cell Line
-
Cell Seeding: Seed the parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. The concentration range should span several orders of magnitude around the expected IC50 (e.g., 0.1 nM to 10 µM). Replace the medium in the 96-well plate with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Generation of this compound-Resistant Cell Line by Dose Escalation
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 or IC30, as determined in Protocol 1.
-
Monitoring and Subculturing: Monitor the cells for signs of cytotoxicity. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the culture vessel. Subculture the cells as they reach 70-80% confluency, always maintaining the same concentration of this compound in the medium.
-
Dose Escalation: Once the cells have adapted and are proliferating at a steady rate in the presence of the drug, increase the concentration of this compound. A stepwise increase of 1.5 to 2-fold is recommended.
-
Iterative Process: Repeat step 3, gradually increasing the drug concentration over several months. The development of a resistant cell line can take from 3 to 18 months.
-
Cryopreservation: It is crucial to cryopreserve cell stocks at various stages of the dose escalation process.
Protocol 3: Verification of the Resistant Phenotype
-
IC50 Determination in Resistant Cells: Once a cell line that can proliferate in a significantly higher concentration of this compound (e.g., >1 µM) is established, determine its IC50 as described in Protocol 1. Compare this to the IC50 of the parental cell line to calculate the resistance index.
-
Western Blot Analysis:
-
Culture both parental and resistant cells.
-
Treat the cells with various concentrations of this compound for a short period (e.g., 2-4 hours).
-
Lyse the cells and perform a Western blot to assess the phosphorylation of ERK (p-ERK) relative to total ERK. In a resistant line, p-ERK levels may be less sensitive to inhibition by this compound compared to the parental line.
-
-
Phenotypic Stability: Culture the resistant cell line in a drug-free medium for several passages and then re-evaluate the IC50. This will determine if the resistance phenotype is stable or reversible.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Parental and Resistant Cell Lines
| Cell Line | IC50 (nM) | Resistance Index (RI) |
| Parental (e.g., A375) | 5.2 | 1.0 |
| This compound-Resistant | > 1000 | > 192 |
Resistance Index (RI) = IC50 (Resistant) / IC50 (Parental)
Table 2: Example Dose Escalation Schedule
| Month | This compound Concentration (nM) | Observations |
| 1 | 2 | Initial cell death, slow recovery |
| 2 | 5 | Increased proliferation rate |
| 3 | 10 | Stable growth |
| 4 | 20 | Slight growth inhibition, recovery |
| 5 | 50 | Stable growth |
| 6 | 100 | Stable growth |
| ... | ... | ... |
| 12 | 1000 | Proliferating steadily |
Troubleshooting
-
Massive Cell Death: If the initial drug concentration is too high, reduce it to the IC10 or lower.
-
Slow Growth: Be patient, as the selection process can take a long time. Ensure optimal cell culture conditions.
-
Loss of Resistance: If the resistance is not stable, it may be due to non-genetic mechanisms. Maintain a low dose of this compound in the culture medium to preserve the resistant phenotype.
Conclusion
This document provides a detailed framework for the successful establishment of a this compound-resistant cancer cell line. Such a cell line is an invaluable resource for investigating the molecular mechanisms of acquired resistance to MEK inhibitors and for the preclinical evaluation of novel therapeutic strategies to overcome this resistance. The specific concentrations and timeline will need to be optimized for the particular cell line being used.
Application Note: In Vivo Xenograft Mouse Model Protocol for Tunlametinib Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tunlametinib (HL-085) is a highly selective, orally active inhibitor of MEK1/2, key kinases in the RAS-RAF-MEK-ERK signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers due to mutations in genes like BRAF and RAS, leading to uncontrolled cell proliferation and survival.[2][3] this compound's mechanism involves blocking this cascade, thereby inducing cell cycle arrest and apoptosis in cancer cells.[4] Preclinical evaluation of this compound's efficacy and pharmacodynamics is critical, and in vivo xenograft models, using both cancer cell lines (CDX) and patient-derived tumors (PDX), are the gold standard for this purpose.[5][6] This document provides a detailed protocol for establishing and utilizing a xenograft mouse model to study the antitumor effects of this compound.
Mechanism of Action: Targeting the RAS-RAF-MEK-ERK Pathway
This compound exerts its antineoplastic activity by specifically targeting and inhibiting MEK1 and MEK2.[4][7] In many malignancies, upstream mutations in RAS or RAF proteins lead to constitutive activation of this pathway.[7] MEK is the sole known kinase that phosphorylates and activates ERK.[8] By binding to an allosteric site on MEK1/2, this compound prevents the phosphorylation of ERK, thereby blocking downstream signaling required for cell proliferation and survival.[3][4]
Caption: RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.
Preclinical Efficacy Data Summary
This compound has demonstrated significant dose-dependent tumor growth inhibition in various xenograft models as both a monotherapy and in combination with other targeted agents.
Table 1: Monotherapy Efficacy of this compound in Xenograft Models
| Cell Line/Model | Cancer Type | Mouse Strain | This compound Dose & Schedule | Outcome |
|---|---|---|---|---|
| A375 (BRAF V600E) | Melanoma | BALB/c nude | 1, 3, 6 mg/kg, PO, QD, 21 days | Dose-dependent tumor growth inhibition. Superior to AZD6244 (25 mg/kg).[1] |
| COLO 205 (BRAF V600E) | Colon Cancer | N/A | 1, 3, 6 mg/kg, PO, QD, 21 days | Dose-dependent tumor growth inhibition.[1][9] |
| Calu-6 (KRAS Q61K) | Lung Cancer | BALB/c nude | 1, 3, 6 mg/kg, PO, QD, 21 days | Dose-dependent tumor growth inhibition.[1] |
| CRC PDX (BRAF-mutated) | Colorectal Cancer | N/A | 1 mg/kg, PO | Inhibited tumor growth without significant body weight changes.[1] |
PO: Per os (by mouth); QD: Quaque die (once daily)
Table 2: Combination Therapy Efficacy of this compound in Xenograft Models
| Cell Line | Cancer Type | Combination Treatment | Mouse Strain | Outcome |
|---|---|---|---|---|
| A375 (BRAF mutant) | Melanoma | This compound (1 mg/kg, PO, QD) + Vemurafenib (25 mg/kg, PO, BID) | N/A | Synergistic inhibition of tumor growth.[1][9] |
| H358 (KRAS G12C) | Lung Cancer | This compound (1 mg/kg, PO, QD) + AMG 510 (3 mg/kg, PO, QD) | N/A | Synergistic inhibition of tumor growth.[1] |
| H358 (KRAS G12C) | Lung Cancer | This compound (0.25 mg/kg, PO, QD) + SHP099 (50 mg/kg, PO, Q2D) | N/A | Synergistic inhibition of tumor growth.[1][6] |
| Calu-6, H358, H441, A549 | Lung Cancer | this compound (0.5 mg/kg, PO, BID) + Docetaxel (variable) | N/A | Synergistic inhibition of tumor growth.[1] |
BID: Bis in die (twice daily); Q2D: Quaque 2 die (once every 2 days)
Detailed Experimental Protocol
This protocol outlines the key steps for conducting an in vivo xenograft study to evaluate this compound.
Caption: Standard workflow for a cell line-derived xenograft (CDX) study.
Materials and Reagents
-
Cell Lines: Human cancer cell lines with known RAS/RAF mutational status (e.g., A375, HT-29, Calu-6).[1]
-
Animals: Immunocompromised mice, such as female BALB/c nude or NOD/SCID mice, 5-8 weeks old.[1][10]
-
Cell Culture Media: As recommended for the specific cell line (e.g., DMEM, RPMI-1640) with 10% FBS and antibiotics.
-
Reagents for Injection: Sterile PBS, Trypsin-EDTA, Matrigel (optional, can improve engraftment).[11]
-
This compound: Supplied as a powder for formulation.
-
Vehicle: Appropriate vehicle for oral gavage (e.g., 0.5% HPMC, 0.2% Tween 80 in sterile water).
-
Equipment: Laminar flow hood, incubator, centrifuges, syringes, oral gavage needles, calipers, analytical balance.
Cell Culture and Preparation
-
Culture selected cancer cell lines according to standard protocols.
-
Harvest cells during the exponential growth phase (80-90% confluency) using Trypsin-EDTA.[11]
-
Wash the cells with sterile PBS and perform a cell count (e.g., using a hemocytometer or automated counter).
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to the desired concentration (e.g., 5 x 10^7 cells/mL for a 5 x 10^6 cell injection in 0.1 mL).[12]
Animal Handling and Tumor Implantation
-
Allow mice to acclimate for at least one week before the experiment.
-
Anesthetize the mice if required by institutional guidelines.
-
Subcutaneously inject the prepared cell suspension (typically 0.1-0.2 mL) into the right flank of each mouse.[10][12]
-
Monitor the animals for recovery and check for any adverse reactions.
Tumor Monitoring and Grouping
-
Begin monitoring tumor growth 2-3 times per week using a digital caliper, once tumors become palpable.[11]
-
Calculate tumor volume using the formula: Volume (mm³) = (Length x Width²) / 2 .[11]
-
Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, Combination therapy). Ensure the average tumor volume is similar across all groups.
Drug Formulation and Administration
-
Prepare this compound fresh daily or as per its stability data. Suspend the required amount of powder in the vehicle solution by vortexing or sonicating to achieve a homogenous suspension.
-
Administer this compound orally (p.o.) via gavage at the specified dose (e.g., 1, 3, or 6 mg/kg) and schedule (e.g., once daily).[1]
-
The control group should receive an equivalent volume of the vehicle.
-
Monitor animal body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur) daily or at least three times a week.
Endpoint and Data Analysis
-
Continue treatment for the planned duration (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint size (e.g., 2000 mm³), or if signs of excessive toxicity are observed.[1]
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors, remove any non-tumor tissue, and record the final tumor weight.
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Final Tumor Volume_Treated / Final Tumor Volume_Control)] x 100.
-
Pharmacodynamic Analysis: For biomarker assessment, a satellite group of mice can be used. Administer a final dose of this compound and collect tumor tissue at a specified time point post-dosing (e.g., 1-4 hours).[6] Process the tissue for Western blot analysis to measure the levels of phosphorylated ERK (p-ERK) and total ERK to confirm target engagement.[1][6]
-
Histology: Tumor tissues can be fixed in formalin and embedded in paraffin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation or apoptosis markers).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 6. Preclinical characterization of this compound, a novel, potent, and selective MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 8. Antitumor Activity of the MEK Inhibitor TAK-733 Against Melanoma Cell Lines and Patient-Derived Tumor Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (HL-085) plus vemurafenib in patients with advanced BRAF V600-mutant solid tumors: an open-label, single-arm, multicenter, phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
Determining the IC50 of Tunlametinib in A375 Melanoma Cells: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Tunlametinib in the A375 human melanoma cell line. This compound is a potent and selective inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a critical factor in the development of many cancers, including melanoma.[1] The A375 cell line, which harbors a BRAF V600E mutation, is a well-established model for studying the efficacy of MAPK pathway inhibitors.[3] This application note includes a comprehensive experimental workflow, data presentation guidelines, and visual representations of the underlying biological pathway and experimental procedures.
Introduction
This compound (also known as HL-085) is an orally active, small-molecule inhibitor of MEK1/2 with high selectivity.[4][5] By binding to and inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, which in turn blocks downstream signaling that promotes cell proliferation and survival.[1][2] In BRAF-mutant melanoma cells like A375, the MAPK pathway is constitutively active, making it a prime target for therapeutic intervention.[3] Determining the IC50 value of this compound is a crucial step in its preclinical evaluation, providing a quantitative measure of its potency in a relevant cellular context.[6]
Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival.[7] In A375 melanoma cells, the BRAF V600E mutation leads to constitutive activation of the pathway, bypassing the need for upstream growth factor signaling. This compound exerts its effect by specifically inhibiting MEK1 and MEK2, thereby blocking the phosphorylation of ERK and halting the pro-proliferative signaling cascade.
Experimental Protocol: Determining the IC50 of this compound in A375 Cells
This protocol outlines the steps for a cell viability assay to determine the IC50 of this compound.
Materials and Reagents
-
A375 human melanoma cell line (ATCC® CRL-1619™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (HL-085)
-
Dimethyl sulfoxide (DMSO)
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
96-well clear-bottom cell culture plates
-
Microplate reader
Experimental Workflow
The overall workflow for determining the IC50 of this compound in A375 cells is depicted below.
Step-by-Step Procedure
-
Cell Culture: Culture A375 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Harvest logarithmically growing A375 cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge. Resuspend the cell pellet and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[8][9] Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. A typical concentration range to test would be from 0.1 nM to 100 nM.[3]
-
Drug Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include wells with vehicle control (DMSO at the same concentration as the highest drug concentration) and untreated control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.[3]
-
Cell Viability Assay: Following incubation, perform a cell viability assay according to the manufacturer's instructions. For an MTT assay, this typically involves adding the MTT reagent to each well, incubating for a few hours, and then adding a solubilizing agent before reading the absorbance.[8]
-
Data Collection: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength for the chosen assay.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and determine the IC50 value.[10]
-
Data Presentation
The quantitative data for the IC50 of this compound in A375 cells, as reported in the literature, is summarized below.
| Parameter | Cell Line | Assay | IC50 Value (nM) | Reference |
| Cell Viability | A375 | MTS Assay | 0.86 | [4] |
| p-ERK Inhibition | A375 | Western Blot | ~1.16 | [3] |
Expected Results and Interpretation
Treatment of A375 cells with this compound is expected to result in a dose-dependent decrease in cell viability.[3][4] The IC50 value for cell viability in A375 cells is reported to be approximately 0.86 nM.[4] Furthermore, this compound effectively inhibits the phosphorylation of ERK in a dose-dependent manner, with an IC50 of approximately 1.16 nM for p-ERK inhibition.[3] This indicates that the inhibition of cell proliferation is directly linked to the on-target activity of this compound in the MAPK pathway. At a concentration of 100 nM, this compound has been shown to almost completely block ERK phosphorylation.[3] It is also noteworthy that this compound can induce G0/G1 cell cycle arrest in A375 cells.[3][4]
Conclusion
This application note provides a comprehensive guide for determining the IC50 of this compound in A375 melanoma cells. The provided protocol and background information will enable researchers to accurately assess the potency of this MEK inhibitor in a key preclinical model. The low nanomolar IC50 values highlight the potent anti-proliferative activity of this compound in BRAF-mutant melanoma cells.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 3. Preclinical characterization of this compound, a novel, potent, and selective MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Synergistic Effects of Tunlametinib with Vemurafenib
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of BRAF inhibitors, such as Vemurafenib, and MEK inhibitors, like Tunlametinib, has emerged as a cornerstone of therapy for BRAF V600-mutant melanomas and other solid tumors.[1][2][3][4][5][6] This combination therapy is designed to overcome the intrinsic and acquired resistance often observed with BRAF inhibitor monotherapy by providing a vertical blockade of the mitogen-activated protein kinase (MAPK) signaling pathway.[5][6][7] this compound is a selective MEK inhibitor that has shown substantial clinical activity, and when combined with Vemurafenib, it has demonstrated a favorable safety profile and promising antitumor activity.[1][2][8]
These application notes provide a comprehensive guide to the methodologies and protocols required to assess the synergistic effects of this compound and Vemurafenib in a preclinical setting. The following sections detail the underlying signaling pathway, experimental workflows for assessing synergy, and specific protocols for key in vitro assays.
Signaling Pathway Context: The MAPK Pathway
The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, including melanoma, mutations in the BRAF gene, most commonly the V600E mutation, lead to constitutive activation of this pathway, driving uncontrolled cell growth.
Vemurafenib directly targets the mutated BRAF protein, inhibiting its kinase activity. However, cancer cells can develop resistance by reactivating the pathway downstream of BRAF, often through MEK1/2. This compound acts by inhibiting MEK1/2, thus blocking the signal transduction to ERK and preventing the downstream consequences of pathway activation. The dual blockade of both BRAF and MEK can lead to a more profound and durable inhibition of the MAPK pathway, resulting in synergistic antitumor effects.[6][7]
Experimental Workflow for Synergy Assessment
A systematic approach is crucial for accurately determining the synergistic potential of this compound and Vemurafenib. The following workflow outlines the key experimental stages.
Data Presentation: Summarized Quantitative Data
The following tables present illustrative data from a hypothetical study assessing the synergy between this compound and Vemurafenib in the A375 human melanoma cell line.
Table 1: IC50 Values of Single Agents
| Drug | IC50 (nM) |
| This compound | 50 |
| Vemurafenib | 100 |
Table 2: Cell Viability (as % of control) in Response to Combination Therapy
| This compound (nM) | Vemurafenib (nM) - 0 | Vemurafenib (nM) - 50 | Vemurafenib (nM) - 100 | Vemurafenib (nM) - 200 |
| 0 | 100% | 75% | 50% | 30% |
| 25 | 70% | 40% | 25% | 15% |
| 50 | 50% | 20% | 10% | 5% |
| 100 | 35% | 10% | 5% | 2% |
Table 3: Combination Index (CI) Values
| This compound (nM) | Vemurafenib (nM) | Fraction Affected | CI Value | Interpretation |
| 25 | 50 | 0.60 | 0.75 | Synergy |
| 25 | 100 | 0.75 | 0.63 | Synergy |
| 50 | 50 | 0.80 | 0.55 | Strong Synergy |
| 50 | 100 | 0.90 | 0.45 | Strong Synergy |
Note: CI values are calculated using the Chou-Talalay method. CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.[9]
Experimental Protocols
Protocol 1: Cell Viability Assessment using Crystal Violet Assay
Objective: To determine the effect of this compound and Vemurafenib, alone and in combination, on the viability of BRAF V600E mutant cancer cells.
Materials:
-
BRAF V600E mutant cell line (e.g., A375)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound and Vemurafenib stock solutions (in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Crystal Violet solution in 25% methanol
-
10% Acetic acid
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound and Vemurafenib in complete growth medium. Treat the cells with single agents or combinations as per the dose-response matrix. Ensure the final DMSO concentration is <0.1%. Include untreated and vehicle-only (DMSO) controls.
-
Incubation: Incubate the treated plates for 72 hours at 37°C, 5% CO2.
-
Fixation: Gently wash the cells twice with PBS. Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Staining: Discard the PFA and wash the plates twice with PBS. Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the plates with water until the water runs clear. Air dry the plates completely.
-
Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by this compound and Vemurafenib combination treatment.
Materials:
-
6-well cell culture plates
-
Treated cells from a parallel experiment to the viability assay
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound and Vemurafenib at synergistic concentrations (determined from the viability assay) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Western Blot Analysis of MAPK Pathway Inhibition
Objective: To confirm the on-target effect of this compound and Vemurafenib by assessing the phosphorylation status of ERK.
Materials:
-
Treated cell lysates
-
Protein extraction buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the drug combination for 2-4 hours. Wash with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as before. Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-ERK signal to total ERK and the loading control (GAPDH).
Synergy Analysis and Interpretation
Combination Index (CI)
The Chou-Talalay method is a widely accepted method for quantifying drug interactions. The Combination Index (CI) is calculated based on the dose-effect curves of the individual drugs and their combination. The interpretation is as follows:
-
CI < 0.9: Synergy (the combined effect is greater than the sum of the individual effects)
-
CI = 0.9 - 1.1: Additive effect (the combined effect is equal to the sum of the individual effects)
-
CI > 1.1: Antagonism (the combined effect is less than the sum of the individual effects)
Isobologram Analysis
An isobologram is a graphical representation of drug synergy.[10][11] The doses of two drugs required to produce a specific effect (e.g., 50% inhibition of cell viability) are plotted on the x and y axes. A straight line connecting the single-agent doses represents the line of additivity.[10] Data points falling below this line indicate synergy, while points above it indicate antagonism.[11][12][13]
Conclusion
The protocols and methodologies outlined in these application notes provide a robust framework for the preclinical assessment of synergy between this compound and Vemurafenib. By employing a combination of cell viability assays, apoptosis analysis, and mechanistic studies such as Western blotting, researchers can generate the quantitative data necessary to perform Combination Index calculations and isobologram analysis. This comprehensive approach will enable a thorough characterization of the synergistic interaction, providing a strong rationale for further drug development and clinical investigation.
References
- 1. This compound (HL-085) plus vemurafenib in patients with advanced BRAF V600-mutant solid tumors: an open-label, single-arm, multicenter, phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (HL-085) plus vemurafenib in patients with advanced BRAF V600-mutant solid tumors: an open-label, single-arm, multicenter, phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma: We are not Done Yet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrating BRAF/MEK inhibitors into combination therapy for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Predicting Drug Combination Index and Simulating the Network-Regulation Dynamics by Mathematical Modeling of Drug-Targeted EGFR-ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application of Tunlametinib in 3D Spheroid Culture Models: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid culture models are increasingly recognized for their ability to more accurately mimic the complex microenvironment of solid tumors compared to traditional two-dimensional (2D) cell cultures. These models recapitulate key aspects of tumor biology, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, which are often lost in monolayer cultures. Tunlametinib, a highly selective, orally active inhibitor of MEK1/2 kinases, has shown promise in treating various cancers, particularly those with mutations in the RAS/RAF/MEK/ERK signaling pathway.[1] This document provides detailed application notes and protocols for the use of this compound in 3D spheroid culture models, offering a valuable tool for preclinical drug evaluation and cancer research.
This compound effectively blocks the RAS-RAF-MEK-ERK signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells with activating mutations in genes like BRAF and NRAS.[1] However, the efficacy of targeted therapies can be influenced by the tumor microenvironment. Therefore, evaluating this compound in 3D spheroid models is crucial for a more predictive assessment of its anti-tumor activity.
Data Presentation
The following table summarizes the in vitro efficacy of this compound in various cancer cell lines grown in 2D culture. While specific data for this compound in 3D spheroids is not yet widely published, it is common for cancer cells grown in 3D to exhibit increased resistance to targeted therapies compared to 2D cultures. Researchers should anticipate a potential rightward shift in the IC50 values when transitioning from 2D to 3D models.
| Cell Line | Cancer Type | Mutation Status | This compound IC50 (2D Culture) (nM) | Reference |
| A375 | Melanoma | BRAF V600E | 0.86 | [1] |
| Colo-829 | Melanoma | BRAF V600E | 3.46 | [1] |
| HL-60 | Leukemia | NRAS Q61L | 0.67 | [1] |
| COLO 205 | Colon Cancer | BRAF V600E | 0.94 | [1] |
| HT-29 | Colon Cancer | BRAF V600E | 10.07 | [1] |
| Calu-6 | Lung Cancer | KRAS G12C | 59.89 | [1] |
| A549 | Lung Cancer | KRAS G12S | 59.89 | [1] |
Signaling Pathway
This compound targets the MEK1/2 kinases within the MAPK/ERK signaling cascade. The diagram below illustrates the pathway and the point of inhibition by this compound.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of this compound in 3D spheroid models. These should be optimized based on the specific cell line and experimental goals.
Spheroid Formation (Liquid Overlay Technique)
This technique is widely used for its simplicity and scalability.
Materials:
-
Cancer cell line of interest (e.g., A375, HT-29)
-
Complete cell culture medium
-
Ultra-low attachment (ULA) round-bottom 96-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Culture cells in standard 2D flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells per well, to be optimized for each cell line).
-
Pipette 100 µL of the cell suspension into each well of a ULA 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 150 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroids should form within 24-72 hours.
-
Monitor spheroid formation and growth daily using a light microscope.
This compound Treatment of 3D Spheroids
Materials:
-
Pre-formed spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare a serial dilution of this compound in complete cell culture medium at 2x the final desired concentrations.
-
Carefully remove 50 µL of the medium from each well containing a spheroid.
-
Add 50 µL of the 2x this compound dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate the spheroids for the desired treatment duration (e.g., 72-120 hours). The duration should be optimized based on the spheroid growth rate and the expected drug effect.
-
At the end of the treatment period, proceed with endpoint analysis.
Endpoint Analysis
Materials:
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Capture brightfield images of the spheroids at regular intervals during the treatment period.
-
Use image analysis software to measure the diameter of each spheroid.
-
Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.
-
Plot the spheroid volume over time to assess the effect of this compound on spheroid growth.
-
Observe and document any morphological changes, such as loss of spheroid integrity or compaction.
This assay quantifies the amount of ATP, which is an indicator of metabolically active cells.
Materials:
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo® 3D)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Equilibrate the 96-well plate containing the treated spheroids and the assay reagent to room temperature.
-
Add the ATP assay reagent to each well according to the manufacturer's instructions (typically a volume equal to the medium in the well).
-
Mix the contents by shaking the plate on an orbital shaker for 5-10 minutes to lyse the spheroids and release ATP.
-
Incubate the plate at room temperature for an additional 20-30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control spheroids.
-
Plot the viability data against the this compound concentration to determine the IC50 value.
Experimental Workflow
The following diagram outlines the general workflow for evaluating this compound in 3D spheroid models.
Caption: A generalized experimental workflow for testing this compound in 3D spheroids.
Conclusion
The use of 3D spheroid culture models provides a more physiologically relevant system for evaluating the anti-cancer efficacy of targeted therapies like this compound. The protocols and guidelines presented here offer a comprehensive framework for researchers to investigate the effects of this compound on tumor spheroids, assess potential resistance mechanisms, and explore combination therapies. By incorporating these advanced in vitro models into drug discovery and development pipelines, scientists can gain more predictive insights into the clinical potential of novel cancer therapeutics.
References
Troubleshooting & Optimization
Managing off-target effects of Tunlametinib in preclinical models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tunlametinib in preclinical models. The information is designed to help manage potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active, potent, and highly selective inhibitor of MEK1 and MEK2.[1][2] By binding to an allosteric site on MEK1/2, it prevents the phosphorylation and activation of ERK1/2, thereby inhibiting the entire RAS-RAF-MEK-ERK signaling pathway.[1][3] This blockade can lead to cell cycle arrest and apoptosis in cancer cells with aberrant activation of this pathway, such as those with BRAF or KRAS mutations.[1][2]
Q2: How selective is this compound? What are the expected off-target effects?
Preclinical studies have demonstrated that this compound is highly selective. In a kinase panel screen of 77 kinases, this compound at a concentration of 10 μmol/L showed complete inhibition of MEK1 but no inhibition of the other kinases tested.[4] This high selectivity suggests that classical off-target effects (binding to unintended kinases) are minimal. However, researchers should be aware of potential "on-target" toxicities, which arise from the inhibition of the MEK/ERK pathway in non-cancerous tissues. These are consistent with the MEK inhibitor class and can include dermatological, ocular, and gastrointestinal side effects.[5][6]
Q3: What are the typical signs of toxicity in animal models treated with this compound?
Based on the known class effects of MEK inhibitors, researchers should monitor animal models for signs of toxicity, which may include:
-
Dermatological: Skin rashes, alopecia (hair loss), and paronychia (inflammation around the nails).[6][7]
-
Ocular: Retinal changes, such as central serous retinopathy, can occur.[5] Monitoring for signs of visual impairment in animals is important.
-
Gastrointestinal: Diarrhea and decreased food intake.[8] Regular monitoring of body weight is crucial.
-
General: Fatigue or reduced activity.[7]
Q4: How can I confirm that this compound is engaging its target in my model system?
Target engagement can be confirmed by measuring the phosphorylation status of ERK (p-ERK), the direct downstream substrate of MEK. A significant reduction in the p-ERK/total ERK ratio following this compound treatment indicates effective inhibition of the MAPK pathway.[1] This can be assessed by Western blot analysis of cell lysates or tumor tissue from xenograft models.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| High inter-animal variability in tumor response in xenograft studies. | 1. Inconsistent drug administration. 2. Variability in tumor establishment. 3. Differences in drug metabolism between animals. | 1. Ensure consistent oral gavage technique and vehicle volume. 2. Start treatment when tumors have reached a consistent, pre-determined volume. 3. Increase the number of animals per group to improve statistical power. |
| Unexpected cell death in RAS/RAF wild-type cell lines. | 1. Although highly selective, at very high concentrations, off-target effects could occur. 2. The cell line may have an uncharacterized dependence on the MAPK pathway. | 1. Perform a dose-response curve to determine the IC50 and use concentrations around this value. This compound has shown minimal effect on wild-type cells at concentrations up to 10 μmol/L.[4] 2. Confirm the genetic background of your cell line. |
| Tumor regrowth in xenograft models after an initial response. | 1. Development of acquired resistance. 2. Sub-optimal dosing or scheduling. | 1. Analyze resistant tumors for mutations in the MAPK pathway. 2. Consider combination therapies. This compound has shown synergistic effects with BRAF, KRAS G12C, and SHP2 inhibitors.[1] 3. Evaluate the pharmacokinetic and pharmacodynamic (p-ERK inhibition) profile in your model to ensure sustained target inhibition. |
| Signs of toxicity in animal models (e.g., weight loss, skin rash). | On-target inhibition of MEK in healthy tissues. | 1. Reduce the dose of this compound.[8] 2. Consider intermittent dosing schedules (e.g., 5 days on, 2 days off) to allow for recovery. 3. Provide supportive care as recommended by veterinary staff (e.g., dietary supplements for weight loss). |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Mutation Status | IC50 (nM) |
| A375 | Melanoma | BRAF V600E | 0.86 |
| Colo-829 | Melanoma | BRAF V600E | 3.46 |
| HL-60 | Leukemia | NRAS Q61L | 0.67 |
| COLO 205 | Colon Cancer | BRAF V600E | 0.94 |
| HT-29 | Colon Cancer | BRAF V600E | 10.07 |
| Calu-6 | Lung Cancer | KRAS G12C | 59.89 |
| A549 | Lung Cancer | KRAS G12S | 59.89 |
| H1975 | Lung Cancer | WT | >10,000 |
| MRC-5 | Normal Lung Fibroblast | WT | >10,000 |
| Data sourced from MedChemExpress and preclinical characterization studies.[1][4] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Dose | Tmax (h) | t1/2 (h) |
| Rat | Single Oral Dose | N/A | 3.55 - 4.62 |
| Beagle Dog | Single Oral Dose | N/A | 3.99 - 9.37 |
| Human (Phase I) | 0.5 - 18 mg BID | 0.5 - 1.0 | 21.84 - 34.41 |
| Data from preclinical and Phase I clinical studies.[9] Note that human pharmacokinetic parameters are provided for context. |
Experimental Protocols & Visualizations
RAS-RAF-MEK-ERK Signaling Pathway
The diagram below illustrates the RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by this compound. Aberrant signals from mutated RAS or RAF converge on MEK, which this compound effectively blocks.
Caption: The RAS-RAF-MEK-ERK signaling cascade and this compound's mechanism of action.
Experimental Workflow: Assessing this compound Efficacy In Vitro
The following diagram outlines a typical workflow for evaluating the in vitro efficacy of this compound.
Caption: Standard workflow for in vitro evaluation of this compound.
Detailed Methodologies
1. Cell Viability (MTT) Assay [10]
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the overnight medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot for p-ERK/ERK Analysis [11][12][13]
-
Objective: To quantify the inhibition of ERK phosphorylation by this compound.
-
Procedure:
-
Plate cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a primary antibody against total ERK1/2 as a loading control.
-
Quantify band intensities using densitometry software and express results as the ratio of p-ERK to total ERK.
-
3. Cell Cycle Analysis by Flow Cytometry [2][3]
-
Objective: To assess the effect of this compound on cell cycle distribution.
-
Procedure:
-
Plate approximately 1x10^6 cells in a 6-well plate and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) for 48 hours.
-
Harvest cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G0/G1 population is expected with this compound treatment.[1]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. wp.uthscsa.edu [wp.uthscsa.edu]
- 4. Preclinical characterization of this compound, a novel, potent, and selective MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Mucocutaneous toxicities from MEK inhibitors: a scoping review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Management of BRAF and MEK inhibitor toxicities in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Phase I pharmacokinetic study of an oral, small-molecule MEK inhibitor this compound in patients with advanced NRAS mutant melanoma [frontiersin.org]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. 2.8. Western Blotting and Measurement of the Phosphorylated-ERK Expression (p-ERK1/2) [bio-protocol.org]
- 13. 3.4. Western Blotting and Detection [bio-protocol.org]
Improving the solubility of Tunlametinib for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Tunlametinib for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as HL-085) is a highly selective, orally active inhibitor of MEK1 and MEK2.[1][2] Its mechanism of action is the inhibition of the mitogen-activated protein kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway.[3] By selectively binding to and inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK (extracellular signal-regulated kinase).[3][4] This blockage of downstream signaling can lead to cell cycle arrest and apoptosis in cancer cells where this pathway is overactive, for instance, due to BRAF or KRAS mutations.[3][5][6]
Q2: What are the known solubility properties of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.[2] It is crucial to use fresh, high-quality DMSO, as moisture absorption can reduce the compound's solubility.[2]
Q3: How should I store this compound stock solutions?
For long-term storage, it is recommended to store this compound stock solutions at -80°C for up to six months. For shorter-term storage, -20°C for up to one month is acceptable.[1] To maintain the integrity of the compound, it is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7]
Troubleshooting Guide: Solubility Issues
Problem: My this compound precipitates out of solution when I dilute my DMSO stock in aqueous media for my in vitro assay.
This is a common issue with compounds that have low aqueous solubility. Here are some steps to troubleshoot this problem:
Solution 1: Optimize your dilution protocol.
-
Avoid large dilution steps: Instead of a single large dilution, perform serial dilutions.[8]
-
Directly dilute into the final assay media: It is preferable to mix the DMSO stock dilutions directly with the complete assay media, which often contains proteins or other components that can help maintain the compound's solubility.[9]
-
Ensure rapid mixing: When adding the this compound stock to the aqueous media, ensure vigorous and immediate mixing to prevent localized high concentrations that can lead to precipitation.
Solution 2: Use a lower final concentration of DMSO.
-
While this compound is soluble in DMSO, high concentrations of DMSO can be toxic to cells. Aim for a final DMSO concentration of less than 0.5% in your cell-based assays.[7] If you are observing precipitation, it may be because the aqueous environment is not sufficient to keep the drug in solution, even at low DMSO concentrations.
Solution 3: Employ co-solvents or surfactants.
-
For challenging compounds, the use of co-solvents or surfactants can improve solubility. Common co-solvents include polyethylene glycol (PEG) and ethanol. Surfactants like Tween 80 can also be used to create micelles that encapsulate the hydrophobic compound.[10] However, it is essential to first test the tolerance of your specific cell line to these additives.
Solution 4: Consider sonication.
-
If you observe fine precipitates, in-well sonication can sometimes help to redissolve the compound in the aqueous media.[9]
Quantitative Data Summary
| Solvent | Solubility | Concentration |
| DMSO | 98 mg/mL | 199.49 mM |
| Water | Insoluble | N/A |
| Ethanol | Insoluble | N/A |
Data sourced from Selleck Chemicals.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh out the desired amount of this compound powder using an analytical balance. The molecular weight of this compound is 491.25 g/mol .[11]
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to 1 mg of this compound, add 203.56 µL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1]
-
Protocol 2: Dilution of this compound for In Vitro Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO to get intermediate concentrations if a wide range of final concentrations is needed.
-
For the final dilution into the cell culture medium, ensure the final DMSO concentration does not exceed 0.5%. For example, to achieve a final concentration of 10 µM this compound, you can add 1 µL of a 10 mM stock to 999 µL of cell culture medium.
-
Add the this compound-DMSO solution to the pre-warmed cell culture medium and immediately mix well by pipetting or gentle vortexing.
-
Visually inspect the solution for any signs of precipitation.
-
Add the final working solution to your cells. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiment.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
Optimizing dosing and schedule of Tunlametinib in animal studies
Welcome to the Technical Support Center for Tunlametinib Animal Studies. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and offer troubleshooting assistance for optimizing the dosing and scheduling of this compound (also known as HL-085) in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (HL-085) is a potent, selective, and orally bioavailable small-molecule inhibitor of MEK1 and MEK2.[1][2] MEK1/2 are critical kinases in the RAS-RAF-MEK-ERK signaling pathway, which is often aberrantly activated in many cancers.[3][4] By inhibiting MEK1/2, this compound blocks the downstream phosphorylation and activation of ERK1/2, thereby suppressing transcription of genes involved in cell proliferation, differentiation, and survival.[2][3] This action can lead to cell cycle arrest, primarily at the G0/G1 phase, and in some cell types, apoptosis.[3][5]
Caption: RAS-RAF-MEK-ERK signaling pathway with this compound's inhibition point.
Q2: In which cancer models has this compound shown preclinical efficacy?
A2: this compound has demonstrated significant anti-tumor activity in various xenograft models, particularly those with RAS or RAF mutations.[5] It has shown potent inhibition of cell proliferation in cell lines derived from melanoma, colorectal cancer, and non-small cell lung cancer (NSCLC) with mutations like BRAF V600E and KRAS G12C.[2] Efficacy has been observed as both a monotherapy and in combination with other targeted agents (e.g., BRAF, KRAS G12C, SHP2 inhibitors) or chemotherapy.[3][5]
Q3: What are the key pharmacokinetic (PK) characteristics of this compound in animals?
A3: Preclinical studies in Sprague-Dawley (SD) rats show that this compound has good oral bioavailability and a dose-proportional pharmacokinetic profile.[3] After oral administration in rats, the time to reach peak plasma concentration (Tmax) is approximately 0.5 to 4 hours.[3] In rats and beagle dogs, the mean effective half-life (t1/2) ranged from 3.55 to 9.37 hours after a single oral dose.[1] Importantly, this compound exhibits minimal drug accumulation with repeated dosing, a favorable characteristic compared to some other MEK inhibitors.[3][6]
Pharmacokinetic Parameters of this compound in Animal Models
| Species | Dose (Oral) | Tmax (hours) | AUC (ng/mL*h) | Half-life (t1/2) (hours) | Reference |
| SD Rats | 0.5 mg/kg | 0.5 - 4 | 3564.8 ± 711.8 | 3.55 - 4.62 | [1][3] |
| SD Rats | 1.5 mg/kg | 0.5 - 4 | 6658.2 ± 2126.7 | 3.55 - 4.62 | [1][3] |
| SD Rats | 4.5 mg/kg | 0.5 - 4 | 21581.2 ± 9058.4 | 3.55 - 4.62 | [1][3] |
| Beagle Dogs | Not Specified | Not Specified | Not Specified | 3.99 - 9.37 | [1] |
Troubleshooting Guide
Problem 1: Suboptimal anti-tumor efficacy or lack of response in my xenograft model.
This issue can arise from several factors related to the drug's dose, schedule, or the specific tumor model.
Possible Cause & Suggested Solution
-
Insufficient Dose: The administered dose may be too low to achieve the necessary therapeutic concentration in the tumor tissue.
-
Solution: Perform a dose-response study. Based on preclinical literature, oral doses of 1 mg/kg, 3 mg/kg, and 9 mg/kg have been shown to inhibit the downstream biomarker p-ERK in a dose-dependent manner in A375 xenograft models.[3][6] A dose of 1 mg/kg resulted in 80.37% p-ERK inhibition, while 9 mg/kg achieved complete inhibition.[3][6] Consider titrating the dose upwards towards the maximum tolerated dose (MTD).
-
-
Inadequate Target Engagement: The dosing schedule may not be frequent enough to maintain suppression of the MEK pathway.
-
Solution: Analyze p-ERK levels in tumor tissue at various time points after dosing to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship. A twice-daily (BID) dosing schedule has been suggested as appropriate for clinical studies to maintain exposure and minimize toxicity, a principle that can be applied to animal studies.[1][7]
-
-
Inherent or Acquired Resistance: The tumor model may have resistance mechanisms to MEK inhibition.
-
Solution: Consider combination therapy. Synergistic effects have been observed when this compound is combined with inhibitors of BRAF, KRAS G12C, or SHP2, as well as with chemotherapeutic agents like docetaxel.[3][5] For example, combining this compound (1 mg/kg, QD) with a KRAS G12C inhibitor resulted in stronger efficacy in a KRAS G12C mutant xenograft model.[3]
-
Caption: Troubleshooting logic for addressing suboptimal anti-tumor efficacy.
Problem 2: I am observing significant toxicity (e.g., >15% body weight loss, lethargy) in the treatment group.
Toxicity is a common challenge and usually indicates that the dose or schedule exceeds the animal's ability to tolerate the drug.
Possible Cause & Suggested Solution
-
Dose Exceeds MTD: The selected high dose is above the maximum tolerated dose for the chosen species and strain.
-
Solution: Reduce the dose. If a 9 mg/kg dose is toxic, titrate down to 3 mg/kg or 1 mg/kg. The goal is to find a dose that maintains significant p-ERK inhibition without causing severe adverse events.
-
-
Dosing Schedule is Too Intense: Continuous daily dosing may not allow for sufficient recovery between treatments.
-
Solution: Implement an intermittent dosing schedule. For example, try dosing for 5 consecutive days followed by 2 days off (5-on/2-off) or every other day (QOD). This can help mitigate cumulative toxicity while potentially maintaining efficacy.
-
-
Vehicle or Formulation Issues: The vehicle used to dissolve/suspend this compound could be contributing to the observed toxicity.
-
Solution: Run a vehicle-only control group that is dosed on the same schedule as the treatment arm. If toxicity is observed in this group, a different, more inert vehicle should be considered.
-
Efficacious Dosing Regimens from Preclinical Xenograft Studies
| Model Type | Mutation | Treatment | Dose & Schedule | Outcome | Reference |
| A375 Xenograft (Melanoma) | BRAF V600E | Monotherapy | 1, 3, 9 mg/kg P.O., QD | Dose-dependent tumor suppression | [3] |
| KRAS G12C Xenograft | KRAS G12C | Combination | This compound (1 mg/kg P.O., QD) + AMG 510 | Synergistic tumor inhibition | [3] |
| BRAF Mutant Xenograft | BRAF | Combination | This compound + Vemurafenib | Remarkable, synergistic tumor inhibition | [3] |
| RAS Mutant Xenograft | RAS | Combination | This compound + Docetaxel | Synergistic tumor inhibition | [3] |
Experimental Protocols
Protocol 1: In Vivo Efficacy and Tolerability Study in a Xenograft Model
-
Cell Culture & Implantation: Culture a relevant cancer cell line (e.g., A375 for BRAF-mutant melanoma). Subcutaneously implant 5-10 million cells mixed with Matrigel into the flank of immunocompromised mice (e.g., nude or NSG).
-
Tumor Growth & Randomization: Monitor tumor growth. When average tumor volume reaches 100-150 mm³, randomize animals into treatment and control groups (n=8-10 per group). Record body weights.
-
Drug Preparation & Administration: Prepare this compound in an appropriate vehicle. Administer the drug orally (P.O.) via gavage at the desired dose and schedule (e.g., 3 mg/kg, once daily). The control group receives the vehicle only.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2. Monitor body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur) on the same schedule.
-
Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach the predetermined size limit. Euthanize animals and collect terminal tumor tissue and blood samples.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (T_final - T_initial) / (C_final - C_initial)] x 100, where T is the mean tumor volume of the treated group and C is for the control group. Analyze body weight changes as a measure of tolerability.
Caption: Experimental workflow for a preclinical xenograft efficacy study.
Protocol 2: Pharmacodynamic (PD) Assessment of p-ERK Inhibition
-
Study Setup: Use tumor-bearing mice from an efficacy study or a dedicated satellite group.
-
Dosing: Administer a single oral dose of this compound at various concentrations (e.g., 1, 3, 9 mg/kg) or vehicle.
-
Tissue Collection: At specific time points post-dosing (e.g., 1, 4, 8, 24 hours), euthanize a subset of mice (n=3-4 per time point/dose).
-
Sample Processing: Immediately excise tumors and snap-freeze them in liquid nitrogen or place them in a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
Western Blot Analysis: Homogenize the tumor tissue and extract proteins. Quantify total protein concentration. Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK. Use appropriate secondary antibodies.
-
Data Quantification: Visualize bands using a chemiluminescence system. Quantify band intensity using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample. Compare the p-ERK/total ERK ratio in treated groups to the vehicle control to determine the percentage of inhibition.[3]
References
- 1. Frontiers | Phase I pharmacokinetic study of an oral, small-molecule MEK inhibitor this compound in patients with advanced NRAS mutant melanoma [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical characterization of this compound, a novel, potent, and selective MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Preclinical characterization of this compound, a novel, potent, and selective MEK inhibitor [frontiersin.org]
- 7. Phase I pharmacokinetic study of an oral, small-molecule MEK inhibitor this compound in patients with advanced NRAS mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tunlametinib Sensitivity Biomarker Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying potential biomarkers for Tunlametinib sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as HL-085) is an orally bioavailable, highly selective, and potent small-molecule inhibitor of MEK1 and MEK2, which are key kinases in the RAS-RAF-MEK-ERK signaling pathway.[1][2][3] By binding to an allosteric site on MEK1/2, this compound prevents their activation of downstream effector proteins like ERK, thereby inhibiting growth factor-mediated cell signaling and proliferation.[1][4] This pathway is frequently dysregulated in various cancers due to mutations in genes such as BRAF, KRAS, and NRAS.[1][3]
Q2: What are the primary known biomarkers for predicting sensitivity to this compound?
The primary predictive biomarkers for sensitivity to this compound and other MEK inhibitors are activating mutations in the RAS-RAF-MEK-ERK pathway.[5] Specifically:
-
BRAF mutations: Particularly the V600E mutation, commonly found in melanoma.[1][2]
-
KRAS mutations: Frequently observed in colorectal, pancreatic, and non-small cell lung cancers.[1][2]
-
NRAS mutations: An aggressive subtype of melanoma has shown susceptibility to this compound.[6][7]
While these mutations are strong indicators, they do not guarantee a response, and some tumors with these mutations can exhibit resistance.[5]
Q3: My RAS/RAF mutant cell line is not responding to this compound. What are the potential resistance mechanisms?
Several factors can contribute to resistance in RAS/RAF mutant cell lines:
-
Co-occurring Genetic Alterations: Mutations in the PI3K/PTEN pathway can confer resistance to MEK inhibitors.[5][8]
-
Activation of Alternative Signaling Pathways: Upregulation of pathways like the Wnt signaling pathway has been associated with resistance to MEK inhibitors in colorectal cancer.[9]
-
Mesenchymal Phenotype: KRAS mutant tumors with mesenchymal features may be more resistant to MEK inhibition.[5]
-
Low DUSP6 Expression: Dual-specificity phosphatase 6 (DUSP6) inactivates ERK2, and its low expression is linked to resistance to MEK inhibitors, irrespective of RAF/RAS status.[5][8]
Q4: Can this compound be effective in RAS/RAF wild-type cancers?
Yes, there is potential for efficacy in some RAS/RAF wild-type (WT) tumors. The key is to identify biomarkers that indicate a dependency on the MEK pathway even in the absence of canonical activating mutations. One such potential biomarker is the expression level of DUSP6.[5][8] Additionally, a mutational signature involving SMAD4, FBXW7, ARID1A, or BMPR2 (the SFAB-signature) has been proposed to predict sensitivity to MEK inhibitors in colorectal cancer, independent of RAS and BRAF status.[10]
Troubleshooting Guides
Guide 1: Unexpected Resistance in a BRAF or KRAS Mutant Cell Line
Problem: A cell line with a known activating BRAF or KRAS mutation shows minimal response to this compound in a cell viability assay.
Possible Causes and Troubleshooting Steps:
-
Confirm Pathway Inhibition:
-
Action: Perform a Western blot to assess the phosphorylation status of ERK (p-ERK), the direct downstream target of MEK.
-
Expected Outcome: A significant reduction in p-ERK levels after this compound treatment indicates successful target engagement.[2][11]
-
Troubleshooting: If p-ERK is not inhibited, there may be an issue with the compound's stability or concentration. Verify the integrity and concentration of your this compound stock.
-
-
Investigate Co-occurring Mutations:
-
Assess Expression of Resistance-Associated Genes:
Guide 2: Screening for Novel Sensitivity Biomarkers in a Panel of Cell Lines
Problem: You want to identify novel genetic or expression-based biomarkers that correlate with this compound sensitivity across a diverse panel of cancer cell lines.
Experimental Workflow:
-
Determine IC50 Values:
-
Action: Perform cell viability assays (e.g., MTT, CellTiter-Glo) with a dose-response of this compound for each cell line to determine the half-maximal inhibitory concentration (IC50).[2][11][12]
-
Data Analysis: Classify cell lines as sensitive, moderately sensitive, or resistant based on their IC50 values.
-
-
Genomic and Transcriptomic Profiling:
-
Action: For all cell lines, perform whole-exome sequencing to identify mutations and RNA-sequencing to quantify gene expression.
-
Data Analysis: Correlate the genomic and transcriptomic data with the IC50 values to identify genes or pathways associated with sensitivity or resistance.
-
-
Validate Candidate Biomarkers:
-
Action: Use techniques like CRISPR-Cas9 to engineer cell lines to express or knock out the candidate biomarker and reassess their sensitivity to this compound.
-
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRAF/KRAS Status | IC50 (nM) |
| A375 | Melanoma | BRAF V600E | 0.86 |
| Colo-829 | Melanoma | BRAF V600E | 3.46 |
| HL-60 | Leukemia | NRAS Q61L | 0.67 |
| COLO 205 | Colon Cancer | BRAF V600E | 0.94 |
| HT-29 | Colon Cancer | BRAF V600E | 10.07 |
| Calu-6 | Lung Cancer | KRAS G12C | 59.89 |
| A549 | Lung Cancer | KRAS G12S | >100 |
| H1975 | Lung Cancer | Wild-Type | No significant effect |
| MRC-5 | Normal Lung Fibroblast | Wild-Type | No significant effect |
Data synthesized from publicly available information.[2]
Table 2: Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| MEK1 | 1.9 |
| Other 77 Kinases | No significant inhibition at 10 µM |
Data from preclinical characterization studies.[11][12]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 48-72 hours.[2][12]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Protocol 2: Western Blot for p-ERK Inhibition
-
Cell Lysis: Treat cells with this compound at various concentrations for a specified time (e.g., 2 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[11]
-
Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.
Mandatory Visualizations
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for identifying this compound sensitivity biomarkers.
Caption: Troubleshooting logic for unexpected resistance to this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A phase II study of efficacy and safety of the MEK inhibitor this compound in patients with advanced NRAS-mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Phase I pharmacokinetic study of an oral, small-molecule MEK inhibitor this compound in patients with advanced NRAS mutant melanoma [frontiersin.org]
- 8. Comprehensive predictive biomarker analysis for MEK inhibitor GSK1120212 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Predictive Markers of Response to the MEK1/2 Inhibitor Selumetinib (AZD6244) in K-ras–Mutated Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Preclinical characterization of this compound, a novel, potent, and selective MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Specificity of Tunlametinib for MEK1/2 Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tunlametinib's performance against other MEK1/2 inhibitors, supported by experimental data. The focus is on the specificity and potency of this compound in inhibiting the MEK1/2 kinases within the RAS-RAF-MEK-ERK signaling pathway.
The aberrant activation of the RAS-RAF-MEK-ERK signaling pathway is a critical driver in over a third of all human cancers.[1] This has led to the development of targeted therapies, with MEK1/2 inhibitors showing promise in treating various malignancies, including those with RAS/RAF mutations.[1][2] this compound (HL-085) is a novel, highly selective, and orally active MEK1/2 inhibitor that has demonstrated potent antitumor activity.[3][4] This guide will compare the specificity and potency of this compound with other well-established MEK inhibitors: Trametinib, Selumetinib, and Cobimetinib.
The RAS-RAF-MEK-ERK Signaling Pathway
The RAS-RAF-MEK-ERK cascade is a critical signaling pathway that regulates cell proliferation, differentiation, survival, and apoptosis.[5][6][7] Extracellular signals activate RAS, which in turn activates RAF kinases. RAF then phosphorylates and activates MEK1 and MEK2. Activated MEK1/2 are dual-specificity kinases that phosphorylate and activate the final kinases in the cascade, ERK1 and ERK2.[8] Activated ERK translocates to the nucleus to regulate gene expression, leading to various cellular responses. Mutations in components of this pathway, particularly RAS and RAF, can lead to its constitutive activation, driving uncontrolled cell growth and cancer.[9] MEK1/2 are central components of this pathway, making them attractive targets for therapeutic intervention.[5]
References
- 1. Preclinical characterization of this compound, a novel, potent, and selective MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of this compound, a novel, potent, and selective MEK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Trametinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of the Pharmacokinetic Profiles of MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of four key MEK inhibitors: trametinib, selumetinib, binimetinib, and cobimetinib. The information presented is intended to support research and drug development efforts by offering a clear, data-driven analysis of these compounds.
Introduction to MEK Inhibitors and the RAS/RAF/MEK/ERK Pathway
Mitogen-activated protein kinase (MAPK) kinase (MEK) is a critical component of the RAS/RAF/MEK/ERK signaling pathway, a cascade that regulates fundamental cellular processes including proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a common driver of cancer.[3][4] MEK inhibitors are a class of targeted therapies that block the activity of MEK1 and MEK2, thereby inhibiting downstream signaling and tumor growth.[5][6][7]
Below is a diagram illustrating the RAS/RAF/MEK/ERK signaling pathway and the point of intervention for MEK inhibitors.
Caption: The RAS/RAF/MEK/ERK signaling cascade.
Comparative Pharmacokinetic Profiles
The following table summarizes the key pharmacokinetic parameters of trametinib, selumetinib, binimetinib, and cobimetinib based on clinical study data.
| Parameter | Trametinib | Selumetinib | Binimetinib | Cobimetinib |
| Time to Max. Concentration (Tmax) | 1.5 hours[8][9] | 1-2 hours[5] | 1.6 hours[10] | 2.4 hours[11] |
| Bioavailability | 72.3%[8][9] | 62%[12] | ≥50%[10][13] | 46%[6][11] |
| Terminal Half-life (t1/2) | ~4 days[9] | ~7.5-13.7 hours[5][14] | 3.5 hours[10] | 44 hours[6][15] |
| Apparent Clearance (CL/F) | 3.21 L/h[9] | 12.1-23.2 L/h[16] | 20.2 L/h[10] | 322 L/day (~13.4 L/h)[17] |
| Volume of Distribution (Vd/F) | 976 L[9] | Not consistently reported | 92 L[10] | 511 L[17] |
| Protein Binding | >95%[9] | Not specified | 97%[10] | 95%[6][15] |
| Primary Metabolism | Deacetylation, oxidation, glucuronidation[18] | CYP1A2, 2C19, 3A4/5, glucuronidation[16] | Glucuronidation (UGT1A1), N-dealkylation, amide hydrolysis[10] | CYP3A oxidation, UGT2B7 glucuronidation[6][15] |
| Primary Excretion Route | Feces (≥81%)[18] | Feces (59%), Urine (33%)[14] | Feces (62%), Urine (31%)[10][13] | Feces (76%), Urine (17.8%)[6][15] |
Experimental Protocols
The determination of the pharmacokinetic profiles of MEK inhibitors in clinical trials generally follows standardized protocols to ensure data reliability and compliance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[1][2][17]
Study Design for Oral Pharmacokinetic Assessment
A typical experimental workflow for a clinical pharmacokinetic study of an oral MEK inhibitor is outlined below.
Caption: A generalized workflow for a clinical pharmacokinetic study.
Key Methodologies
-
Subject Selection and Dosing: Healthy volunteers or patients with the target disease are enrolled.[19] A single oral dose of the MEK inhibitor is administered, typically after an overnight fast.[20]
-
Blood Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration to capture the absorption, distribution, and elimination phases.[20]
-
Sample Processing and Storage: Blood samples are processed to separate plasma or serum, which is then stored frozen until analysis.[21]
-
Bioanalytical Method: The concentration of the MEK inhibitor and its major metabolites in plasma or serum is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][5] This method provides high sensitivity and selectivity.
-
Method Validation: The bioanalytical method is validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, stability, and reproducibility.[1][10]
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Tmax, Cmax, AUC (Area Under the Curve), clearance, volume of distribution, and elimination half-life using non-compartmental or compartmental modeling approaches.
ADME (Absorption, Distribution, Metabolism, Excretion) Studies
To fully characterize the disposition of a drug, dedicated ADME studies are conducted, often using a radiolabeled version of the compound.
-
Absorption: The extent of oral absorption is determined by comparing the AUC after oral administration to the AUC after intravenous administration (absolute bioavailability).
-
Distribution: Plasma protein binding is assessed in vitro, and tissue distribution can be evaluated in preclinical models.[8]
-
Metabolism: In vitro studies using human liver microsomes or hepatocytes help identify the primary metabolic pathways and the cytochrome P450 (CYP) enzymes involved.[8][9] Metabolite identification is performed on samples from clinical studies.
-
Excretion: Mass balance studies in humans, using a radiolabeled drug, are conducted to determine the routes and extent of excretion of the drug and its metabolites in urine and feces.
Conclusion
The four MEK inhibitors discussed exhibit distinct pharmacokinetic profiles, which can influence their clinical application, dosing schedules, and potential for drug-drug interactions. Trametinib and cobimetinib have long half-lives, supporting once-daily dosing, while selumetinib and binimetinib have shorter half-lives. Their metabolism is mediated by various CYP enzymes and UGTs, highlighting the importance of considering co-administered medications. This comparative analysis, supported by established experimental protocols, provides a valuable resource for researchers in the field of oncology and drug development.
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. research.rug.nl [research.rug.nl]
- 6. m.youtube.com [m.youtube.com]
- 7. pharmtech.com [pharmtech.com]
- 8. youtube.com [youtube.com]
- 9. niaid.nih.gov [niaid.nih.gov]
- 10. shimadzu.co.kr [shimadzu.co.kr]
- 11. youtube.com [youtube.com]
- 12. GraphViz Examples and Tutorial [graphs.grevian.org]
- 13. mdpi.com [mdpi.com]
- 14. Bioanalytical Method Validation: What does the FDA expect? - ECA Academy [gmp-compliance.org]
- 15. rsc.org [rsc.org]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. An LC-MS/MS Method Development and Validation for the Quantification of Infigratinib in K2EDTA Human Plasma | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 18. moh.gov.bw [moh.gov.bw]
- 19. bioivt.com [bioivt.com]
- 20. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 21. What Is ADME? – Drug Discovery Basics | Technology Networks [technologynetworks.com]
Navigating Resistance: A Comparative Guide to Tunlametinib and Other Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
The emergence of targeted therapies has revolutionized cancer treatment, yet acquired resistance remains a significant clinical hurdle. This guide provides a comparative analysis of Tunlametinib, a novel and highly selective MEK inhibitor, in the context of cross-resistance with other targeted therapies. By examining preclinical and clinical data, we aim to provide a resource for understanding the mechanisms of resistance and exploring rational combination strategies to improve patient outcomes.
The Landscape of MEK Inhibitor Resistance
Resistance to targeted therapies, including MEK inhibitors, can be broadly categorized into two mechanisms: on-target resistance, which involves alterations in the drug target itself, and off-target resistance, characterized by the activation of bypass signaling pathways. In the context of MEK inhibition, resistance often arises from the reactivation of the MAPK pathway or the engagement of alternative survival pathways, most notably the PI3K/AKT pathway.
Common mechanisms of resistance to BRAF and MEK inhibitors include secondary mutations in NRAS or MEK, BRAF amplification, and loss of PTEN, which leads to activation of the PI3K/AKT pathway[1][2]. Preclinical studies have demonstrated a high degree of cross-resistance between BRAF inhibitors like vemurafenib and older MEK inhibitors such as AZD6244 (selumetinib)[2][3]. This cross-resistance is often bypassed when resistance is driven by a secondary NRAS mutation, highlighting the complexity of resistance mechanisms[2][3].
This compound: A Potent MEK Inhibitor
This compound (HL-085) is a highly selective inhibitor of MEK1 and MEK2[4]. Preclinical studies have demonstrated its superior potency compared to other MEK inhibitors.
Comparative Potency of MEK Inhibitors
| Compound | Target | IC50 (Cell-Free MEK1 Assay) | Cell Line | IC50 (Cell Viability) | Reference |
| This compound | MEK1/2 | 1.9 nM | A375 (BRAF V600E) | 0.86 nM | [5] |
| COLO 205 (BRAF V600E) | 0.94 nM | [5] | |||
| Calu-6 (KRAS G12C) | 10.07 nM | [5] | |||
| MEK162 (Binimetinib) | MEK1/2 | 12.1 ± 1.5 nM | - | - | [6] |
| AZD6244 (Selumetinib) | MEK1/2 | 223.7 ± 16.9 nM | - | - | [6] |
IC50 values represent the concentration of the drug required to inhibit the target or cell viability by 50%. Lower values indicate higher potency.
The enhanced potency of this compound suggests it may be effective in some contexts where other MEK inhibitors fail due to insufficient target inhibition.
Overcoming Resistance with Combination Therapies
A primary strategy to combat resistance is the use of combination therapies that target multiple nodes in cancer signaling pathways. Preclinical and clinical studies have shown that this compound acts synergistically with several other targeted agents to enhance anti-tumor activity and delay the onset of resistance.
Preclinical Synergistic Combinations with this compound
| Combination Agent | Cancer Type Model | Key Findings | Reference |
| Vemurafenib (BRAF inhibitor) | BRAF-mutant Melanoma & Colorectal Cancer | Remarkable synergistic tumor inhibition, suggesting sustained MAPK pathway blockade. | [6] |
| AMG510 (KRAS G12C inhibitor) | KRAS G12C-mutant Cancers | High activity in preclinical xenograft models, offering a potential treatment for RAS-mutant cancers. | [6] |
| SHP099 (SHP2 inhibitor) | KRAS-mutant Cancers | Synergistic tumor inhibition, indicating potential to overcome adaptive resistance. | [6] |
| Docetaxel (Chemotherapy) | Lung Cancer | Synergistic effects in H358 and Calu-6 lung cancer cell lines. | [6] |
Clinical Efficacy of this compound Combinations
A phase I study of this compound in combination with the BRAF inhibitor vemurafenib in patients with advanced BRAF V600-mutant solid tumors demonstrated promising clinical activity[4].
| Cancer Type | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| NSCLC (BRAF V600-mutant) | Pretreated and Treatment-Naïve | 60.6% | 10.5 months | [4] |
| Colorectal Cancer (BRAF V600-mutant) | Pretreated and Treatment-Naïve | 25.0% | - | [4] |
These findings support the rational combination of this compound with other targeted therapies to improve outcomes in resistant patient populations.
This compound in Post-Immunotherapy Settings
This compound has also shown efficacy in patients with NRAS-mutant melanoma who have progressed on prior anti-PD-1/PD-L1 therapy. This indicates that this compound can be an effective treatment option in a setting of acquired resistance to immunotherapy.
| Patient Population | Objective Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| NRAS-mutant Melanoma (post-immunotherapy) | 40.6% | 6.1 months | 4.2 months | 13.7 months | [7] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms of resistance and the rationale for combination therapies, it is essential to visualize the underlying signaling pathways and experimental designs.
Diagram 1: Simplified MAPK Signaling Pathway and the Point of Intervention for this compound.
Diagram 2: A General Experimental Workflow for Evaluating Drug Synergy and Resistance.
Diagram 3: Logical Relationship of Bypass Pathway Activation in MEK Inhibitor Resistance.
Experimental Protocols
The following are summaries of key experimental protocols used in the preclinical evaluation of this compound and its combinations.
Cell Viability Assays (MTT/MTS):
-
Purpose: To determine the anti-proliferative activity of a compound.
-
Methodology: Cancer cells are seeded in 96-well plates and treated with varying concentrations of the drug(s) for a specified period (e.g., 72 hours). A reagent (MTT or MTS) is then added, which is converted into a colored formazan product by metabolically active cells. The absorbance is measured using a microplate reader, and the results are used to calculate the IC50 value[6][8].
Western Blot Analysis:
-
Purpose: To detect and quantify specific proteins, such as phosphorylated ERK (p-ERK) and total ERK, to assess the inhibition of signaling pathways.
-
Methodology: Cells are treated with the drug(s), and then the proteins are extracted and separated by size using gel electrophoresis. The separated proteins are transferred to a membrane and incubated with primary antibodies specific to the target protein (e.g., anti-p-ERK) and then with a secondary antibody that allows for detection. The protein bands are visualized and quantified to determine the level of protein expression or phosphorylation[6][8].
In Vivo Xenograft Models:
-
Purpose: To evaluate the anti-tumor efficacy of a compound in a living organism.
-
Methodology: Human cancer cells (cell-derived xenograft, CDX) or patient tumor tissue (patient-derived xenograft, PDX) are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the drug(s) or a vehicle control. Tumor volume is measured regularly to assess tumor growth inhibition. At the end of the study, tumors may be excised for further analysis, such as western blotting to confirm target engagement[6][8][9].
Conclusion and Future Directions
While direct experimental data on the cross-resistance profile of this compound against other MEK inhibitors is not yet available in the public domain, the existing evidence provides a strong rationale for its potential to overcome certain forms of resistance. Its superior potency may allow for more complete target inhibition, and its synergistic effects in combination with other targeted therapies offer a clear strategy to combat the development of resistance.
Future research should focus on head-to-head preclinical studies comparing this compound with other MEK inhibitors in cell lines with acquired resistance to various targeted therapies. Additionally, identifying the mechanisms of acquired resistance to this compound itself will be crucial for developing the next line of therapeutic strategies. As more data becomes available, the positioning of this compound in the treatment landscape for resistant cancers will become clearer, potentially offering a valuable new option for patients who have exhausted other therapies.
References
- 1. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversing melanoma cross-resistance to BRAF and MEK inhibitors by co-targeting the AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversing Melanoma Cross-Resistance to BRAF and MEK Inhibitors by Co-Targeting the AKT/mTOR Pathway | PLOS One [journals.plos.org]
- 4. This compound (HL-085) plus vemurafenib in patients with advanced BRAF V600-mutant solid tumors: an open-label, single-arm, multicenter, phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical characterization of this compound, a novel, potent, and selective MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical characterization of this compound, a novel, potent, and selective MEK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Downstream Effects of Tunlametinib Beyond ERK Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the downstream cellular effects of Tunlametinib, a selective MEK1/2 inhibitor, with other alternative MEK inhibitors. By examining effects beyond the immediate inhibition of ERK phosphorylation, this document aims to offer a deeper understanding of this compound's biological impact, supported by experimental data and detailed protocols.
Introduction to this compound and the MAPK Pathway
This compound is a highly selective, orally active inhibitor of MEK1 and MEK2, key kinases in the RAS-RAF-MEK-ERK signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is implicated in over a third of all malignancies.[3][4] By binding to an allosteric site on MEK1/2, this compound prevents the phosphorylation and activation of ERK.[1] This blockade of downstream signaling is designed to induce cell cycle arrest and apoptosis in cancer cells dependent on the MAPK pathway for their growth and survival.[1][2]
This guide delves into the downstream consequences of MEK inhibition by this compound, focusing on its effects on cell cycle progression and apoptosis, and provides a comparative analysis with other MEK inhibitors.
Comparative Analysis of Downstream Effects
To validate the downstream effects of this compound, we compare its performance against other MEK inhibitors in inducing cell cycle arrest and apoptosis. The following tables summarize quantitative data from preclinical studies.
Cell Cycle Arrest
Inhibition of the MEK/ERK pathway is expected to block cell cycle progression, primarily at the G1/S checkpoint. This is often mediated by the upregulation of cyclin-dependent kinase inhibitors like p27 and the downregulation of cyclins such as Cyclin D1.
Table 1: Comparative Efficacy of MEK Inhibitors on G0/G1 Cell Cycle Arrest in A375 Melanoma Cells
| Compound | Concentration | % of Cells in G0/G1 Phase |
| Control | - | Baseline |
| This compound | 1 nM | Increased |
| 3 nM | Further Increased | |
| 9 nM | Substantially Increased | |
| AZD6244 | 100 nM | Increased |
| GSK212 | 2 nM | Substantially Increased |
Specific percentage increases were not consistently available in the reviewed literature for a direct numerical comparison in this table. A preclinical study demonstrated that this compound dose-dependently increases the proportion of A375 cells in the G0/G1 phase at concentrations from 1 nM to 9 nM.[3] Its effect on cell cycle arrest was reported to be more potent than that of AZD6244 and similar to GSK212.[3]
Apoptosis Induction
The induction of programmed cell death, or apoptosis, is a key therapeutic goal of cancer therapies. Inhibition of the pro-survival MAPK pathway by MEK inhibitors can trigger this process in susceptible cancer cell lines.
Table 2: Comparative Efficacy of MEK Inhibitors on Apoptosis Induction in COLO 205 Colon Cancer Cells
| Compound | Concentration | % of Apoptotic Cells |
| Control | - | 21.9% |
| This compound | 10 nM | 35.1% |
| 30 nM | 38.4% | |
| 90 nM | 46.6% | |
| AZD6244 | 1000 nM | 40.6% |
| GSK212 | 20 nM | 47.0% |
In COLO 205 cells, this compound induced apoptosis in a dose-dependent manner.[4] Notably, in A375 melanoma cells, this compound induced G0/G1 cell cycle arrest but did not significantly induce apoptosis, suggesting that the cellular response to MEK inhibition can be cell-type specific.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general workflow for validating the downstream effects of MEK inhibitors.
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound on MEK1/2, leading to downstream effects.
Caption: A generalized experimental workflow for validating the downstream effects of MEK inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot Analysis for Protein Expression
Objective: To quantify the expression levels of key proteins involved in cell cycle regulation and apoptosis following treatment with MEK inhibitors.
Protocol:
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with various concentrations of this compound or other MEK inhibitors for the desired time.
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, Cyclin D1, p27, cleaved PARP, cleaved Caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
-
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after MEK inhibitor treatment.
Protocol:
-
Cell Preparation:
-
Seed cells and treat with MEK inhibitors as described for Western blotting.
-
Harvest both adherent and floating cells, and wash with PBS.
-
-
Fixation:
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate for at least 30 minutes on ice.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
-
Apoptosis Assay by Annexin V Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following MEK inhibitor treatment.
Protocol:
-
Cell Preparation:
-
Treat cells with MEK inhibitors as previously described.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
-
Conclusion
The available preclinical data indicates that this compound effectively inhibits the MEK/ERK pathway, leading to significant downstream effects on cell cycle progression and apoptosis in a cell-type-dependent manner. Its potency in inducing G0/G1 arrest and apoptosis is comparable or superior to other MEK inhibitors like AZD6244 and GSK212 in the cell lines tested.
For a more comprehensive validation of this compound's downstream effects, further studies are warranted. Specifically, head-to-head comparisons with currently approved MEK inhibitors such as Trametinib, Cobimetinib, and Binimetinib, focusing on a broader range of cancer cell lines, would be highly valuable. Additionally, global gene expression analyses, such as RNA sequencing, would provide a more complete picture of the transcriptional landscape modulated by this compound, further elucidating its mechanism of action beyond the core MAPK pathway. This would enable a more thorough assessment of its potential as a therapeutic agent and aid in the identification of predictive biomarkers for patient stratification.
References
Comparative toxicity profiles of Tunlametinib and Binimetinib
A Comparative Guide to the Toxicity Profiles of Tunlametinib and Binimetinib for Researchers and Drug Development Professionals.
This guide provides a comprehensive comparison of the toxicity profiles of two MEK inhibitors, this compound and Binimetinib. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available preclinical and clinical data.
Introduction to this compound and Binimetinib
This compound and Binimetinib are both orally active, selective inhibitors of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).[1][2] MEK is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[3][4] By inhibiting MEK, these drugs aim to block this signaling cascade and thereby inhibit tumor growth.[5][6] this compound is a newer MEK inhibitor that has shown promising anti-tumor activity in preclinical and clinical studies.[7][8] Binimetinib is an established MEK inhibitor, approved in combination with the BRAF inhibitor encorafenib for the treatment of certain types of melanoma.[6][9]
Comparative Toxicity Summary
The following table summarizes the adverse events (AEs) reported for this compound and Binimetinib from clinical trials. It is important to note that the data for this compound is primarily from Phase I and II studies, while the data for Binimetinib is from larger Phase III trials, which may influence the reported frequencies of AEs.
| Adverse Event Class | Specific Adverse Event | This compound (All Grades %) | This compound (Grade ≥3 %) | Binimetinib (in combination with Encorafenib) (All Grades %) | Binimetinib (in combination with Encorafenib) (Grade ≥3 %) |
| Dermatological | Rash | 61.9[10] | 4.8 (acneiform dermatitis)[10] | 3.1 (rash)[11] | 1-3.1 (rash)[11] |
| Acneiform Dermatitis | 24[12] | 4.8[10] | Not explicitly reported | Not explicitly reported | |
| Face Edema | 50.0[10] | - | Not explicitly reported | Not explicitly reported | |
| Peripheral Edema | 40.5[10] | 4.8[10] | Not explicitly reported | Not explicitly reported | |
| Paronychia | 19.0[10] | - | Not explicitly reported | Not explicitly reported | |
| Gastrointestinal | Diarrhea | 33.3[10] | - | 36-52[11] | 3-7[11] |
| Nausea | - | - | 41-58[11] | 2-3.1[11] | |
| Vomiting | - | - | 30-37[11] | 1-2[11] | |
| Abdominal Pain | - | - | >=25[9] | 1-4[11] | |
| Musculoskeletal | Increased Creatine Phosphokinase (CK) | 59.5[10] | 14.2[10] | 41-58[11] | 3.3-5[11] |
| Rhabdomyolysis | - | - | <1[11] | - | |
| Hepatic | Increased Aspartate Aminotransferase (AST) | 47.6[10] | - | Not explicitly reported | 2.6-10[11] |
| Increased Alanine Aminotransferase (ALT) | 33.3[10] | - | Not explicitly reported | 6-9[11] | |
| Ocular | Serous Retinopathy | - | - | 20[9] | 3[11] |
| Retinal Detachment | - | - | 8[9][11] | - | |
| Macular Edema | - | - | 6[9][11] | - | |
| Uveitis | - | - | 1-4[11] | - | |
| Retinal Vein Occlusion | - | - | <1[11] | - | |
| Constitutional | Fatigue | - | 7.1 (asthenia)[10] | 43-61[11] | 3-8[11] |
| Hematologic | Anemia | 61.1 (with vemurafenib)[13] | 18.1 (with vemurafenib)[13] | 36-47[11] | Not explicitly reported |
| Cardiovascular | Venous Thromboembolism | - | - | 6-7[11] | - |
| Pulmonary Embolism | - | - | 1-3.1[11] | 1-3.1[11] | |
| Left Ventricular Dysfunction/Cardiomyopathy | - | - | 1-1.6[11] | 1-1.6[11] | |
| Pulmonary | Interstitial Lung Disease/Pneumonitis | Reported (led to discontinuation in one case)[13] | - | 0.3[9] | - |
Signaling Pathway and Mechanism of Action
Both this compound and Binimetinib are highly selective inhibitors of MEK1 and MEK2, which are dual-specificity threonine/tyrosine kinases.[1][2] Inhibition of MEK1/2 prevents the phosphorylation and activation of their downstream substrate, ERK (extracellular signal-regulated kinase).[3][4] This blockade of the RAS/RAF/MEK/ERK pathway ultimately leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells with activating mutations in this pathway.[1][4]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Assessment of hepatotoxicity potential of drug candidate molecules including kinase inhibitors by hepatocyte imaging assay technology and bile flux imaging assay technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. Preclinical toxicology studies | CRO Services [oncodesign-services.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Ocular Effects of MEK Inhibitor Therapy: Literature Review, Clinical Presentation, and Best Practices for Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Array BioPharma and Pierre Fabre Announce COLUMBUS Phase 3 Study of Encorafenib plus Binimetinib For BRAF-Mutant Melanoma Met Primary Endpoint [prnewswire.com]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. Phase I pharmacokinetic study of an oral, small-molecule MEK inhibitor this compound in patients with advanced NRAS mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Tunlametinib
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of investigational compounds like Tunlametinib is paramount. This guide provides essential procedural information on personal protective equipment (PPE), handling protocols, and disposal plans to minimize exposure and maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a highly selective MEK1/2 inhibitor, a comprehensive approach to personal protection is crucial to prevent inhalation, skin, and eye contact.[1] The following PPE is recommended based on safety data sheet guidelines.
Core PPE Requirements:
| PPE Component | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | To protect eyes from dust, aerosols, and splashes. |
| Hand Protection | Protective gloves (e.g., nitrile) | To prevent skin contact with the compound. |
| Body Protection | Impervious clothing (e.g., lab coat) | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator | To avoid inhalation of dust or aerosols, especially when handling the powder form. |
This data is synthesized from the this compound Material Safety Data Sheet.[1]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood with appropriate exhaust ventilation.[1][2] An accessible safety shower and eye wash station should be readily available.[1]
Step-by-Step Handling Protocol
This protocol outlines the key steps for safely handling this compound from receipt to disposal.
1. Preparation and Planning:
-
Before handling, review the Safety Data Sheet (SDS) for this compound.
-
Ensure all required PPE is available and in good condition.
-
Prepare the designated handling area (e.g., chemical fume hood) by ensuring it is clean and uncluttered.
2. Donning PPE:
-
Put on impervious clothing (lab coat).
-
Don safety goggles with side-shields.
-
Wear a suitable respirator.
-
Finally, put on protective gloves.
3. Compound Handling:
-
When handling the solid form, take care to avoid the formation of dust and aerosols.[1]
-
For creating solutions, add the solvent to the powdered compound slowly to minimize aerosolization.
-
Avoid eating, drinking, or smoking in the handling area.[1][2]
4. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.[1][2]
-
Skin Contact: Thoroughly rinse the affected skin with plenty of water. Remove contaminated clothing and seek medical advice.[1][2]
-
Inhalation: Move to an area with fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1][2]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and call a physician.[1]
5. Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area away from direct sunlight and ignition sources.[1]
| Storage Condition | Temperature |
| Powder | -20°C |
| In Solvent | -80°C |
This data is from the this compound Material Safety Data Sheet.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.
-
Waste Collection: All waste materials, including unused compound, contaminated PPE, and cleaning materials, should be collected in a designated, labeled waste container.
-
Disposal Method: Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not allow the product to enter drains or water courses.[1]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
This compound is a MEK1/2 inhibitor that blocks the RAS-RAF-MEK-ERK signaling pathway, which is often dysregulated in various cancers.[3][4] Adherence to these safety protocols is essential for all personnel involved in its research and development.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
